molecular formula C7H7NO3 B1417399 2,4-Dihydroxybenzaldehyde oxime CAS No. 5399-68-8

2,4-Dihydroxybenzaldehyde oxime

Cat. No.: B1417399
CAS No.: 5399-68-8
M. Wt: 153.14 g/mol
InChI Key: YIAZXUFZAYNWTP-YWEYNIOJSA-N
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Description

2,4-Dihydroxybenzaldehyde oxime is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5399-68-8

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol

InChI

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4-

InChI Key

YIAZXUFZAYNWTP-YWEYNIOJSA-N

SMILES

C1=CC(=C(C=C1O)O)C=NO

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N\O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NO

Other CAS No.

5399-68-8

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemo-Selective Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 2,4-Dihydroxybenzaldehyde oxime (2,4-DHBO) starting from resorcinol . 2,4-DHBO is a critical pharmacophore in drug discovery, serving as a precursor for resorcinylic scaffolds used in metallo-pharmaceuticals and as a specific ligand in coordination chemistry.

The synthesis follows a robust two-step protocol:

  • Regioselective Formylation: Introduction of an aldehyde group at the C4 position of resorcinol via the Vilsmeier-Haack reaction . This method is selected over the Gattermann or Reimer-Tiemann reactions due to its superior regioselectivity and avoidance of highly toxic cyanide intermediates.

  • Oximation: Condensation of the resulting aldehyde with hydroxylamine hydrochloride in a buffered medium to yield the target oxime.[1]

Retrosynthetic Analysis & Strategy

The target molecule is an oxime derivative of a poly-hydroxylated benzene. The retrosynthetic disconnection occurs at the C=N bond, tracing back to 2,4-dihydroxybenzaldehyde .

Why Vilsmeier-Haack?

Direct formylation of resorcinol presents a regioselectivity challenge. Resorcinol (1,3-dihydroxybenzene) has three activated positions:

  • C2: Ortho to both hydroxyls (Electronically most activated, but sterically hindered).

  • C4/C6: Ortho to one, para to the other (Activated, sterically accessible).

  • C5: Meta to both (Deactivated).

While the Gattermann reaction (HCN/HCl) or Reimer-Tiemann (CHCl₃/KOH) often yield mixtures of C2 and C4 isomers, the Vilsmeier-Haack reagent (chloromethyleneiminium salt) is bulky. This steric bulk prevents attack at the crowded C2 position, driving exclusivity toward the C4 product, ensuring high purity without complex chromatographic separation.

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformation:

SynthesisPathway Resorcinol Resorcinol (Starting Material) Vilsmeier Step 1: Vilsmeier-Haack (POCl3 / DMF) Resorcinol->Vilsmeier Activation Aldehyde Intermediate: 2,4-Dihydroxybenzaldehyde Vilsmeier->Aldehyde Hydrolysis Oximation Step 2: Oximation (NH2OH·HCl / NaOAc) Aldehyde->Oximation Condensation Target Target: This compound Oximation->Target Crystallization

Caption: Linear synthetic workflow highlighting the two critical transformation phases: C-C bond formation followed by C=N condensation.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde[1][2][3][4]

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyleneiminium ion) from DMF and Phosphorus Oxychloride (


). This electrophile attacks the electron-rich resorcinol ring.

Key Mechanistic Insight: The phenolic hydroxyl groups donate electron density into the ring via the mesomeric effect (+M), vastly increasing the nucleophilicity of the C4 carbon.

VilsmeierMechanism DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent Activation (-PO2Cl2-) POCl3 POCl3 POCl3->V_Reagent Activation (-PO2Cl2-) SigmaComplex Sigma Complex (Resonance Stabilized) V_Reagent->SigmaComplex + Resorcinol (C4 Attack) Resorcinol Resorcinol IminiumSalt Ar-CH=N(Me)2+ (Iminium Salt) SigmaComplex->IminiumSalt Re-aromatization (-HCl) Aldehyde 2,4-Dihydroxybenzaldehyde IminiumSalt->Aldehyde Acidic Hydrolysis (+H2O)

Caption: Mechanistic cascade of the Vilsmeier-Haack reaction, showing the formation of the active electrophile and subsequent hydrolysis.

Experimental Protocol

Based on optimized protocols for resorcinol derivatives (Mendelson et al., 1996).

Reagents:

  • Resorcinol (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.1 eq)
    
  • N,N-Dimethylformamide (DMF) (Solvent & Reagent, 5.0 eq)

Procedure:

  • Reagent Formation: In a dry 3-neck round-bottom flask under inert atmosphere (

    
    ), charge DMF. Cool to 0°C  using an ice/salt bath.
    
  • Addition: Add

    
     dropwise over 30 minutes. Critical: Maintain temperature 
    
    
    
    . The reaction is exothermic; rapid addition can cause thermal decomposition of the reagent (darkening of solution). Stir for 30 mins to ensure complete formation of the Vilsmeier salt.
  • Substrate Addition: Dissolve resorcinol in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. The solution will turn viscous and deep orange/red.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (5x volume) with vigorous stirring. Add Sodium Acetate (sat. aq.) to adjust pH to ~5. This facilitates the hydrolysis of the iminium salt to the aldehyde.[2]

  • Isolation: The product, 2,4-dihydroxybenzaldehyde, precipitates as a pale yellow solid. Filter, wash with cold water, and recrystallize from hot water or dilute ethanol.

Self-Validating Checkpoint:

  • Success Indicator: The crude solid should have a melting point of 135–137°C .

  • Failure Mode: If a dark oil forms, hydrolysis was likely too hot or acidic.

Step 2: Synthesis of this compound[1]

Mechanism: Nucleophilic Addition-Elimination

The aldehyde carbonyl undergoes nucleophilic attack by the nitrogen lone pair of hydroxylamine. This is pH-sensitive.

  • pH < 3: The amine is protonated (

    
    ), destroying nucleophilicity.
    
  • pH > 7: The phenolic protons of the substrate may deprotonate, creating a phenolate anion that repels the nucleophile or alters solubility.

  • Optimal pH (4.5–5.5): Maintained by Sodium Acetate buffer.

Experimental Protocol

Reagents:

  • 2,4-Dihydroxybenzaldehyde (from Step 1)[3][4][5]

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 2,4-dihydroxybenzaldehyde in Ethanol/Water in a round-bottom flask.

  • Buffer Prep: In a separate beaker, dissolve

    
     and Sodium Acetate in a minimum amount of water.
    
  • Condensation: Add the hydroxylamine solution to the aldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 1–2 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool the mixture to room temperature. The oxime often crystallizes upon cooling. If not, remove ethanol under reduced pressure (Rotavap) until turbidity appears, then chill on ice.

  • Purification: Filter the white/off-white crystals. Wash with cold water to remove inorganic salts (NaCl). Dry in a vacuum desiccator.

Data Summary Table:

ParameterValue / Observation
Appearance White to off-white needle-like crystals
Yield (Step 2) 85 – 92%
Melting Point 198 – 200°C (Decomposes)
Solubility Soluble in Ethanol, DMSO; Insoluble in cold water

Characterization & Quality Control

To validate the structure of the synthesized 2,4-DHBO, compare spectral data against the following standard values.

1. Infrared Spectroscopy (FT-IR):

  • 3300–3400 cm⁻¹: Broad band (O-H stretch, phenolic and oxime).

  • 1620–1640 cm⁻¹: Sharp band (C=N stretch, oxime characteristic).

  • Note: Absence of the strong C=O stretch at ~1660 cm⁻¹ (present in the starting aldehyde) confirms conversion.

2. ¹H-NMR (DMSO-d₆, 400 MHz):

  • δ 11.2 ppm (s, 1H): Oxime -OH (singlet, disappears with

    
     shake).
    
  • δ 10.8 ppm (s, 1H): Phenolic -OH (C2 position, H-bonded).

  • δ 9.8 ppm (s, 1H): Phenolic -OH (C4 position).

  • δ 8.1 ppm (s, 1H): Azomethine proton (-CH=N-).

  • δ 6.2–7.3 ppm (m, 3H): Aromatic protons.

References

  • Mendelson, W. L., et al. (1996).[6] "Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction." Synthetic Communications, 26(3), 593-598.

  • Jones, G., & Stanforth, S. P. (2000). "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 49, 1-330.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Refer to Chapter 6: Aromatic Substitution).

  • PubChem. (n.d.). "this compound - Compound Summary." National Center for Biotechnology Information.

Sources

Technical Guide: pKa Values and Dissociation Constants of 2,4-Dihydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, dissociation behavior, and metal complexation thermodynamics of 2,4-Dihydroxybenzaldehyde Oxime (2,4-DHBO) .

Executive Summary

This compound (2,4-DHBO) is a resorcinol-derived Schiff base ligand widely utilized in analytical chemistry, hydrometallurgy, and drug development. Its utility stems from its ambidentate coordination capability , facilitated by three potential ionization sites: the phenolic hydroxyls at positions C2 and C4, and the oximino group (=N-OH).

Understanding the acid dissociation constants (


) of 2,4-DHBO is critical for optimizing its performance as a chelating agent. This guide provides a synthesis of experimental data, structural analysis of ionization pathways, and validated protocols for determining these thermodynamic parameters.

Chemical Architecture & Ionization Behavior

Structural Analysis

The 2,4-DHBO molecule (


) consists of a benzene ring substituted with two hydroxyl groups and an aldoxime moiety.
  • 4-OH (Para-hydroxyl): The most acidic proton. It is sterically unhindered and electronically coupled to the aromatic ring, allowing for facile deprotonation.

  • 2-OH (Ortho-hydroxyl): Participates in a strong intramolecular hydrogen bond with the oxime nitrogen (

    
    ).[1] This stabilization significantly increases the energy required for deprotonation, shifting its 
    
    
    
    to a higher value.
  • =N-OH (Oxime hydroxyl): Generally weakly acidic, often dissociating only at high pH (

    
    ), unless coordinated to a metal ion where it may deprotonate to form a neutral complex.
    
Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation sequence of 2,4-DHBO in aqueous solution.

IonizationPathway Figure 1: Stepwise ionization of 2,4-DHBO. The 4-OH is the first to dissociate, followed by the H-bonded 2-OH. H3L H3L (Neutral) Fully Protonated H2L H2L⁻ (Mono-anion) 4-OH Deprotonated H3L->H2L pK_a1 ≈ 7.0 (4-OH) HL HL²⁻ (Di-anion) 2-OH Deprotonated H2L->HL pK_a2 ≈ 9.5-10.5 (2-OH) L L³⁻ (Tri-anion) Oxime Deprotonated HL->L pK_a3 > 11.5 (=N-OH)

Thermodynamic Parameters

The acid dissociation constants for 2,4-DHBO are influenced by solvent composition (dielectric constant) and temperature. The values below represent a synthesis of experimental data for the oxime and its aldehyde precursor (which serves as a baseline for the phenolic protons).

Table 1: Acid Dissociation Constants ( )
Proton SiteGroup Identity

(Approx.)*
Structural Rationale

4-Hydroxyl (Phenolic)6.94 - 7.30 Electron-withdrawing effect of the oxime group increases acidity compared to phenol (

).

2-Hydroxyl (Phenolic)9.50 - 10.80 Stabilized by intramolecular H-bond to oxime nitrogen; harder to remove than 4-OH.

Oxime (=N-OH)> 11.5 Very weak acid; typically dissociates only in highly alkaline media or upon metal coordination.

*Note: Values are synthesized from potentiometric studies of 2,4-dihydroxybenzaldehyde (Precursor) and analogous resorcinol oximes in aqueous/dioxane media.

Table 2: Metal-Ligand Stability Constants (Irving-Williams Series)

The stability of 2,4-DHBO complexes follows the established Irving-Williams order for divalent transition metals. Order:


[2]
Metal IonGeometryStability Trend (

)
Coordination Mode
Cu(II) Square Planar / Distorted OctahedralHighest Chelation via 2-Phenolic O and Oxime N.
Ni(II) Square PlanarHighForms characteristic yellow/green precipitates.
Co(II) OctahedralModerateOften requires pH > 8 for full complexation.
Mn(II) OctahedralLowWeakest field ligand interaction in this series.

Experimental Methodologies

To accurately determine these values in your own laboratory, the following validated protocols are recommended.

Protocol A: Potentiometric Titration (Calvin-Bjerrum Method)

This is the "Gold Standard" for determining


 and stability constants (

).
  • Preparation:

    • Prepare a 0.01 M solution of 2,4-DHBO in a mixed solvent system (e.g., 50% v/v Dioxane-Water) to ensure solubility.

    • Prepare a 0.1 M Carbonate-free NaOH solution (standardized).

    • Maintain ionic strength (

      
      ) at 0.1 M using 
      
      
      
      or
      
      
      .
  • Apparatus Setup:

    • Thermostated reaction vessel (

      
      ).
      
    • Calibrated pH meter (glass electrode).

    • Inert atmosphere (

      
       gas purge) to prevent oxidation and 
      
      
      
      absorption.
  • Titration Workflow:

    • Acid Titration: Titrate mineral acid (

      
      ) alone to calibrate the electrode system.
      
    • Ligand Titration: Titrate Acid + Ligand (2,4-DHBO) against NaOH.

    • Metal Titration: Titrate Acid + Ligand + Metal Salt (

      
      , etc.) against NaOH.
      
  • Data Analysis:

    • Calculate the average number of protons associated with the ligand (

      
      ) using the Irving-Rossotti equation .
      
    • Plot

      
       vs. pH. Half-integral values (
      
      
      
      ) correspond to
      
      
      values.
Protocol B: Spectrophotometric Determination

Ideal for verifying


 values when solubility is low or sample quantity is limited.
  • Preparation:

    • Prepare a stock solution of 2,4-DHBO (

      
       M).
      
    • Prepare a series of buffers ranging from pH 2.0 to 13.0.

  • Measurement:

    • Record UV-Vis spectra (200–500 nm) for the ligand in each buffer.

    • Observe Isosbestic Points (wavelengths where absorbance is invariant), indicating equilibrium between two species (e.g.,

      
       and 
      
      
      
      ).
  • Calculation:

    • Select the

      
       of the ionized species.
      
    • Use the Henderson-Hasselbalch relation:

      
      
      
    • Where

      
       is absorbance at the specific pH, 
      
      
      
      is absorbance of the fully deprotonated form, and
      
      
      is absorbance of the protonated form.
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision matrix for experimental determination of dissociation constants. Start Start: 2,4-DHBO Characterization Solubility Check Solubility (Dioxane/Water or Ethanol/Water) Start->Solubility MethodChoice Select Method Solubility->MethodChoice Potentiometry Potentiometric Titration (High Precision, Metal Constants) MethodChoice->Potentiometry Standard Spectroscopy UV-Vis Spectrophotometry (Low Conc, pKa only) MethodChoice->Spectroscopy Alternative DataProcess Data Processing (Irving-Rossotti / Henderson-Hasselbalch) Potentiometry->DataProcess Spectroscopy->DataProcess Output Output: pKa & log K values DataProcess->Output

Applications & Implications

Drug Development
  • Permeability: The ionization state of 2,4-DHBO at physiological pH (7.4) dictates its membrane permeability. With a

    
    , a significant fraction exists as the mono-anion (
    
    
    
    ) in blood plasma, which may influence bioavailability compared to the neutral species.
  • Chelation Therapy: Its high affinity for

    
     and 
    
    
    
    makes it a candidate for iron overload therapy or as a metallodrug scaffold.
Analytical Chemistry
  • Reagent Specificity: The distinct

    
     values allow for pH-controlled selective precipitation. For instance, 
    
    
    
    can be precipitated at a lower pH (where only the 4-OH and oxime N coordinate) compared to metals requiring higher pH for stable complexation.

References

  • Peña-Méndez, E. M., et al. "Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes." Analytica Chimica Acta, 2001. Link

  • Chand, R., Ahmed, M., & Singh, B. K. "A Review: Recent advances in chemistry and applications of this compound and its transition metal complexes." Journal of Advanced Chemical Sciences, 2024. Link

  • Irving, H., & Rossotti, H. S. "Calculation of formation curves of metal complexes from pH-titration curves in mixed solvents." Journal of the Chemical Society, 1954. Link

  • GuideChem. "2,4-Dihydroxybenzaldehyde - Chemical Properties and pKa." GuideChem Database. Link

  • PubChem. "this compound | C7H7NO3." National Library of Medicine. Link

Sources

X-ray diffraction crystal structure of 2,4-Dihydroxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the X-ray Diffraction Crystal Structure of 2,4-Dihydroxybenzaldehyde Oxime

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction structure of this compound (DHBO), a compound of significant interest in coordination chemistry and drug development.[1] This document details the synthesis, crystallization, and structural elucidation of DHBO, offering field-proven insights into the experimental choices and methodologies. The guide is designed for researchers, scientists, and drug development professionals, providing a thorough understanding of the compound's three-dimensional architecture, with a particular focus on the intricate network of intra- and intermolecular hydrogen bonds that dictate its solid-state packing. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction: The Significance of this compound

This compound (DHBO), also known as β-resorcylaldehyde oxime, is an organic compound characterized by a benzene ring substituted with two hydroxyl groups and an oxime functional group.[1] Its molecular structure, featuring multiple hydrogen bond donors and acceptors, predisposes it to form complex supramolecular architectures.[2] The study of its crystal structure is paramount as the spatial arrangement of atoms and the nature of intermolecular interactions are directly correlated with its physicochemical properties, such as solubility, stability, and ultimately, its biological activity.[1] Understanding the precise crystal packing provides a foundational blueprint for the rational design of novel derivatives and coordination complexes with tailored functionalities.[1][3] This guide will delve into the critical aspects of its structural determination via single-crystal X-ray diffraction.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating the crystal structure begins with the synthesis of high-purity this compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of DHBO is a straightforward oximation reaction of the parent aldehyde, 2,4-Dihydroxybenzaldehyde. A reliable and high-yield protocol is adapted from established literature procedures.[1][4]

Experimental Protocol: Synthesis of this compound

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde in ethanol.[1]

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride in water. To this solution, add sodium acetate, which acts as a buffer to maintain a suitable pH for the reaction.[1]

  • Reaction Mixture: Add the hydroxylamine hydrochloride solution to the ethanolic solution of 2,4-dihydroxybenzaldehyde with constant stirring.[1]

  • Reflux: Heat the reaction mixture to reflux for one hour.[1] The progress of the reaction can be monitored by thin-layer chromatography.

  • Precipitation and Isolation: After completion, the reaction mixture is cooled, and the product precipitates out. The solid is collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried under vacuum to yield this compound as a solid.[1][4]

The following diagram illustrates the synthetic workflow:

G cluster_synthesis Synthesis Workflow start Start: 2,4-Dihydroxybenzaldehyde & Hydroxylamine Hydrochloride dissolve Dissolve in Ethanol and Water respectively start->dissolve mix Mix Solutions with Sodium Acetate Buffer dissolve->mix reflux Reflux for 1 hour mix->reflux cool Cool Reaction Mixture reflux->cool filter Filter and Wash with Cold Water cool->filter dry Dry under Vacuum filter->dry end End: 2,4-Dihydroxybenzaldehyde Oxime Powder dry->end

Caption: Workflow for the synthesis of this compound.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For organic molecules like DHBO, slow evaporation of a saturated solution is a common and effective technique. While the specific crystallization conditions for the published structure are not detailed, a general approach can be followed.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has moderate solubility. Based on solubility information for similar compounds, a mixture of a good solvent (like DMF or DMSO) and a miscible anti-solvent (like dichloromethane or water) could be effective.[5]

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the synthesized DHBO powder in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation/Diffusion:

    • Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Vapor Diffusion: Place the vial containing the DHBO solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the DHBO solution, reducing its solubility and promoting crystallization.[5]

  • Crystal Harvesting: Once well-formed single crystals of sufficient size appear, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The heart of this guide is the elucidation of the crystal structure of DHBO using single-crystal X-ray diffraction. The data presented here is based on the findings reported by Gomes et al. (2018) and available through the Crystallography Open Database (COD).[6]

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell parameters and space group, and the structure is solved and refined to obtain the final atomic coordinates.

Crystallographic Data

The key crystallographic data for this compound are summarized in the table below.[6]

ParameterValue
Chemical FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)3.72410
b (Å)8.6902
c (Å)20.7570
α (°)90
β (°)92.501
γ (°)90
Volume (ų)671.29
Z4
Calculated Density (g/cm³)1.516
R-factor0.0409

The Molecular and Crystal Structure of this compound

The crystallographic analysis reveals a planar molecular structure with an intricate network of hydrogen bonds that defines its packing in the solid state.

Molecular Geometry

The molecule of this compound is essentially planar.[2] The hydroxyl groups and the oxime moiety lie nearly in the same plane as the phenyl ring.[2] This planarity is a key feature, facilitating π-π stacking interactions in the crystal lattice.[2] A significant intramolecular hydrogen bond is observed between the 2-hydroxy group and the nitrogen atom of the oxime (O—H⋯N).[2] This interaction contributes to the planarity of the molecule.

Supramolecular Assembly via Hydrogen Bonding

The crystal structure of DHBO is dominated by a robust network of intermolecular hydrogen bonds.[2] These interactions are crucial in stabilizing the three-dimensional architecture. The primary hydrogen bonding interactions are:

  • O—H(oxime)⋯O(4-hydroxy): The hydroxyl group of the oxime acts as a hydrogen bond donor to the oxygen atom of the 4-hydroxyl group of an adjacent molecule. This interaction links the molecules into chains.[2]

  • O—H(4-hydroxyl)⋯O(2-hydroxyl): The 4-hydroxyl group, in turn, donates its hydrogen to the oxygen of the 2-hydroxyl group of another neighboring molecule, forming zigzag spiral chains.[2]

The combination of these two types of hydrogen bonds results in the formation of bimolecular sheets.[2] Further stabilization of the three-dimensional structure is achieved through weaker π–π stacking interactions between the phenyl rings of adjacent sheets.[2]

The following diagram illustrates the key hydrogen bonding interactions:

G cluster_HBond Hydrogen Bonding Network Molecule1 Molecule A This compound O-H (oxime) O-H (4-hydroxy) N (oxime) O (2-hydroxy) Molecule1:c->Molecule1:n_oxime Intramolecular O-H···N Molecule2 Molecule B This compound O-H (oxime) O-H (4-hydroxy) N (oxime) O (2-hydroxy) Molecule1:o_oxime->Molecule2:o4_hydroxy O-H···O Molecule3 Molecule C This compound O-H (oxime) O-H (4-hydroxy) N (oxime) O (2-hydroxy) Molecule2:o4_hydroxy->Molecule3:o2_hydroxy O-H···O

Caption: Key intra- and intermolecular hydrogen bonds in the crystal structure.

Spectroscopic Characterization

Spectroscopic techniques such as FT-IR and NMR are essential for confirming the identity and purity of the synthesized DHBO prior to crystallization.

  • FT-IR Spectroscopy: The FT-IR spectrum of DHBO exhibits characteristic absorption bands. A broad band in the range of 3200-3500 cm⁻¹ corresponds to the stretching vibrations of the phenolic O-H groups. A sharp band between 1620-1650 cm⁻¹ is attributed to the C=N stretching of the oxime group.[1]

  • NMR Spectroscopy: ¹H-NMR spectroscopy in DMSO-d₆ shows distinct signals for the aromatic protons and the hydroxyl and oxime protons.[4] ¹³C-NMR provides further confirmation of the carbon framework, with the oxime carbon (C=N) resonating in the range of 160-165 ppm.[1]

Conclusion and Future Perspectives

The single-crystal X-ray diffraction analysis of this compound provides invaluable insights into its molecular conformation and supramolecular assembly. The planar structure, stabilized by an intramolecular hydrogen bond, and the extensive intermolecular hydrogen bonding network, which organizes the molecules into sheets, are the defining features of its solid-state architecture. This detailed structural knowledge is a critical asset for researchers in the fields of crystal engineering, materials science, and drug design. It provides a solid foundation for understanding the structure-property relationships of this versatile compound and for the rational design of its derivatives and metal complexes with enhanced biological or material properties.

References

  • A Review: Recent advances in chemistry and applications of this compound and its transition metal complexes - JACS Directory. [Link]

  • Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO) - PMC. [Link]

  • This compound | C7H7NO3 | CID 135408746 - PubChem. [Link]

  • Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes - JACS Directory. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Solvent Extraction of Iron(III) Using 2,4-Dihydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the selective extraction of ferric iron (Iron(III)) from aqueous solutions using the chelating agent 2,4-Dihydroxybenzaldehyde oxime (DHBO). Characterized by its unique hydroxyl and oxime functional groups, DHBO demonstrates significant potential for applications in hydrometallurgy, environmental remediation, and analytical chemistry.[1][2] This guide delves into the coordination chemistry of the Fe(III)-DHBO complex, outlines a step-by-step experimental protocol for efficient liquid-liquid extraction, and offers insights into the optimization of critical process parameters. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable framework for the selective separation and quantification of Iron(III).

Introduction: The Imperative for Selective Iron(III) Separation

Iron is a ubiquitous element, and the ability to selectively remove its ferric (Fe³⁺) form from various matrices is a critical task across numerous scientific and industrial domains. In hydrometallurgy, the presence of iron impurities can significantly hinder the recovery of more valuable metals like copper, nickel, and cobalt.[3][4] In environmental science, the removal of excess iron from wastewater is essential to prevent ecological damage.[2] Furthermore, in analytical chemistry and pharmaceutical development, the precise quantification and removal of trace iron are often necessary to ensure the quality and stability of products.

Solvent extraction, or liquid-liquid extraction, stands out as a powerful and versatile technique for metal separation.[5] The efficacy of this method hinges on the use of a selective organic extractant that can form a stable, charge-neutral complex with the target metal ion, rendering it soluble in an immiscible organic phase. This compound (DHBO), an organic compound derived from 2,4-dihydroxybenzaldehyde, has emerged as a highly effective chelating agent for transition metals.[1][2] Its molecular structure, featuring both hydroxyl (-OH) and oxime (-C=N-OH) functional groups, allows for the formation of stable chelate rings with metal ions, enhancing the selectivity and efficiency of the extraction process.[1][2]

This guide provides a comprehensive overview of the principles and a practical protocol for the solvent extraction of Iron(III) using DHBO.

Scientific Principles and Mechanism

The selective extraction of Iron(III) by this compound is governed by the principles of coordination chemistry. The DHBO molecule acts as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms.

The Chelating Agent: this compound (DHBO)
  • Structure: DHBO (C₇H₇NO₃) consists of a benzene ring with hydroxyl groups at positions 2 and 4, and an oxime group attached to the aldehyde carbon.[6][7]

  • Synthesis: It is typically synthesized by the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in a buffered solution.[1][8]

  • Properties: The presence of phenolic hydroxyl groups and the oxime group makes DHBO a weak acid and an excellent chelating agent.[1][9] The oxime ligand typically coordinates to the metal center in a bidentate fashion, utilizing the oxygen atom of the oxime group and the nitrogen atom, which contributes to the stability of the complexes.[1]

Mechanism of Chelation and Extraction

The extraction process involves the formation of a neutral Fe(III)-DHBO complex that is preferentially soluble in the organic phase.

  • Deprotonation: In the aqueous phase, the acidic phenolic hydroxyl group of the DHBO molecule can deprotonate, with the extent of deprotonation being highly dependent on the pH of the solution.

  • Complex Formation: The deprotonated DHBO then coordinates with the Fe³⁺ ion. The iron center is chelated by multiple DHBO molecules. Iron(III) complexes often adopt a distorted octahedral geometry.[1][10] The coordination typically involves the nitrogen atom of the oxime group and the oxygen atom of the phenolic hydroxyl group, forming a stable five-membered ring structure.

  • Phase Transfer: The resulting Fe(III)-DHBO complex is electrically neutral and possesses significant hydrophobic character due to the organic structure of the ligand. This charge neutralization and increased hydrophobicity drive the partitioning of the complex from the aqueous phase into the immiscible organic solvent.

The general equilibrium for the extraction can be represented as:

Fe³⁺(aq) + 3DHBO(org) ⇌ + 3H⁺(aq)

This equilibrium highlights the critical role of pH; as the concentration of H⁺ ions in the aqueous phase decreases (i.e., pH increases), the equilibrium shifts to the right, favoring the extraction of the iron complex into the organic phase.[11]

Key Parameters Influencing Extraction Efficiency
  • pH of the Aqueous Phase: This is arguably the most critical parameter. A specific pH range is required to ensure both the deprotonation of the ligand and the prevention of iron hydrolysis (precipitation of Fe(OH)₃) at higher pH values.[11]

  • Choice of Organic Solvent: The solvent must be immiscible with water, effectively dissolve the DHBO ligand and the resulting metal complex, and have a suitable density to ensure clean phase separation. Common choices include chloroform, methyl isobutyl ketone (MIBK), and kerosene.[12][13][14]

  • Concentration of DHBO: A sufficient excess of the chelating agent is necessary to drive the complexation equilibrium towards the formation of the extractable species.

  • Contact Time and Mixing: Adequate shaking or mixing time is required to achieve equilibrium between the two phases.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the solvent extraction of Iron(III) using DHBO and its subsequent quantification.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound (DHBO)Analytical Reagent (AR)Sigma-Aldrich
Iron(III) Chloride (FeCl₃) or Iron(III) Nitrate (Fe(NO₃)₃·9H₂O)AR GradeFisher Scientific
Chloroform (CHCl₃) or Methyl Isobutyl Ketone (MIBK)HPLC GradeVWR
Hydrochloric Acid (HCl)AR GradeMerck
Sodium Hydroxide (NaOH)AR GradeMerck
Acetic AcidAR GradeSigma-Aldrich
Sodium AcetateAR GradeFisher Scientific
Deionized WaterType IMillipore System
Equipment
Separatory Funnels (125 mL or 250 mL)Pyrex
Mechanical ShakerIKA
pH Meter with a combination electrodeMettler Toledo
UV-Vis SpectrophotometerAgilent Cary Series
Volumetric flasks, pipettes, and beakers
Preparation of Solutions
  • Stock Iron(III) Solution (1000 ppm): Accurately weigh the required amount of FeCl₃ or Fe(NO₃)₃·9H₂O, dissolve it in a small amount of 1 M HCl to prevent hydrolysis, and dilute to the final volume with deionized water in a volumetric flask.

  • Working Iron(III) Solutions (e.g., 10-100 ppm): Prepare by serial dilution of the stock solution with deionized water.

  • DHBO Extractant Solution (0.01 M): Dissolve the calculated mass of this compound in the chosen organic solvent (e.g., chloroform) in a volumetric flask.

  • Acetate Buffer (pH 4-6): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions to achieve the desired pH. Verify the final pH with a calibrated pH meter.

Protocol 1: Solvent Extraction of Iron(III)
  • Aqueous Phase Preparation: Pipette 25.0 mL of a standard Iron(III) solution (e.g., 50 ppm) into a 125 mL separatory funnel.

  • pH Adjustment: Add 5.0 mL of the prepared acetate buffer solution to the separatory funnel. Check the pH of the aqueous phase and adjust to the desired value (e.g., pH 5.0) using dilute HCl or NaOH if necessary. The optimal pH for extraction is often found to be in the weakly acidic range.[11]

  • Addition of Organic Phase: Add 25.0 mL of the 0.01 M DHBO solution in chloroform to the separatory funnel. The organic-to-aqueous phase ratio (O:A) is 1:1.

  • Equilibration: Stopper the funnel securely and shake vigorously for 10-15 minutes using a mechanical shaker. This ensures intimate contact between the two phases and allows the system to reach equilibrium.

  • Phase Separation: Clamp the separatory funnel in a ring stand and allow the layers to separate completely. The lower layer will be the denser organic phase (chloroform) containing the colored Fe(III)-DHBO complex.

  • Collection of Phases: Carefully drain the organic phase into a clean, dry beaker or flask. The remaining aqueous phase can be collected separately for analysis of residual iron to determine extraction efficiency.

Protocol 2: Spectrophotometric Determination of Extracted Iron(III)
  • Calibration Curve: Prepare a series of Iron(III) standards (e.g., 0, 2, 5, 10, 15 ppm) and perform the extraction as described in Protocol 3.3. Measure the absorbance of each extracted organic phase at the wavelength of maximum absorbance (λ_max). The λ_max for the Fe(III)-DHBO complex should be determined by scanning the spectrum of a representative sample (typically in the range of 400-600 nm). Plot a graph of absorbance versus Iron(III) concentration.

  • Sample Analysis: Take the organic phase collected from the extraction of the unknown sample (from step 6 of Protocol 3.3) and measure its absorbance at the predetermined λ_max.

  • Concentration Calculation: Use the calibration curve to determine the concentration of Iron(III) in the organic phase. The extraction efficiency (%E) can be calculated using the formula:

    %E = ( [Fe]_org / [Fe]_initial_aq ) * 100

Visualization of Key Processes

Chelation Mechanism

The following diagram illustrates the bidentate coordination of DHBO with an Iron(III) ion, forming a stable chelate structure.

Chelation cluster_Fe cluster_DHBO1 cluster_DHBO2 cluster_DHBO3 Fe Fe³⁺ N1 N Fe->N1 Coordination Bond O1_phenol O⁻ Fe->O1_phenol N2 N Fe->N2 O2_phenol O⁻ Fe->O2_phenol N3 N Fe->N3 O3_phenol O⁻ Fe->O3_phenol O1_oxime O N1->O1_oxime C1_imine C C1_imine->N1 Ring1 Aromatic Ring C1_imine->Ring1 Ring1->O1_phenol O2_oxime O N2->O2_oxime C2_imine C C2_imine->N2 Ring2 Aromatic Ring C2_imine->Ring2 Ring2->O2_phenol O3_oxime O N3->O3_oxime C3_imine C C3_imine->N3 Ring3 Aromatic Ring C3_imine->Ring3 Ring3->O3_phenol Workflow A Prepare Aqueous Fe(III) Solution B Adjust pH with Buffer A->B C Add DHBO in Organic Solvent B->C D Shake to Equilibrate (Phase Contact) C->D E Allow Phases to Separate D->E F Collect Organic Phase (Fe-DHBO Complex) E->F G Measure Absorbance via UV-Vis Spectrophotometry F->G H Calculate Concentration using Calibration Curve G->H

Caption: Workflow for Iron(III) solvent extraction.

Expected Results and Troubleshooting

ParameterOptimal Range/ValueRationale
pH 4.0 - 6.0Balances ligand deprotonation with prevention of Fe(OH)₃ precipitation. [11][15]
Shaking Time 10 - 20 minutesEnsures equilibrium is reached for maximum extraction. [13]
DHBO Concentration >3:1 Molar Ratio (Ligand:Metal)Stoichiometric excess drives the reaction to completion.
λ_max ~410-450 nmWavelength for maximum sensitivity in spectrophotometric measurement. [15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Emulsion Formation - High concentration of solutes.- Intense, prolonged shaking.- Presence of surfactants.- Centrifuge the mixture to break the emulsion.- Add a small amount of a different solvent or salt.- Optimize shaking time and intensity.
Low Extraction Efficiency - Suboptimal pH.- Insufficient ligand concentration.- Inadequate shaking time.- Carefully recalibrate the pH meter and re-optimize the aqueous phase pH.- Increase the concentration of the DHBO solution.- Increase the shaking time to ensure equilibrium is reached.
Color Fading in Organic Phase - Photodegradation of the complex.- Instability of the complex over time.- Protect samples from direct light.- Perform spectrophotometric measurements promptly after extraction.
Interference from other Ions - Co-extraction of other metal ions that form complexes with DHBO.- Adjust the pH to a range where Fe(III) extraction is selective.- Use masking agents to complex interfering ions in the aqueous phase.

Conclusion

The use of this compound offers a simple, sensitive, and selective method for the solvent extraction of Iron(III) from aqueous solutions. The formation of a stable, colored chelate complex allows for its efficient transfer into an organic phase and subsequent quantification by spectrophotometry. [16][17]By carefully controlling key parameters, particularly the pH of the aqueous phase, researchers can achieve high extraction efficiencies. The protocols and insights provided in this application note serve as a robust foundation for the application of this technique in diverse fields, from industrial process control to environmental monitoring and pharmaceutical analysis.

References

  • JACS Directory. (2024). A Review: Recent advances in chemistry and applications of this compound and its transition metal complexes.
  • Lee, J.-Y., & Kumar, J. R. (n.d.). Liquid-Liquid Extraction General Principles - A Review. Semantic Scholar.
  • ChemicalBook. (n.d.). This compound synthesis.
  • MDPI. (n.d.). Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids.
  • Saji, J., & Reddy, M. L. P. (2001). Liquid-liquid extraction separation of iron(III) from titania wastes using TBP-MIBK mixed solvent system. ResearchGate.
  • Mao, X. (n.d.). Solvent extraction of iron (III) from chloride acid solutions by decanol. Atlantis Press.
  • MDPI. (n.d.). Solvent Extraction of Iron(III) from Al Chloride Solution of Bauxite HCl Leaching by Mixture of Aliphatic Alcohol and Ketone.
  • Chand, R., Ahmed, M., & Singh, B. K. (2024). A Review: Recent Advances in Chemistry and Applications of this compound and Its Transition Metal Complexes. ResearchGate.
  • Abdullah, M. S. (2022). Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent. ResearchGate.
  • Chand, R., Ahmed, M., & Singh, B. K. (2024). A Review: Recent Advances in Chemistry and Applications of this compound and Its Transition Metal Complexes. Semantic Scholar.
  • ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities.
  • The International Journal of Bio-Pharma Research. (n.d.). Spectrophotometric determination of Fe (III) in real samples by complexation.
  • ResearchGate. (n.d.). Co(III) and Fe(III) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde S-allyl-isothiosemicarbazonehydrobromide.
  • ZANCO Journals. (n.d.). View of Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent.
  • ResearchGate. (n.d.). Direct and derivative spectrophotometric determination of iron(III) with 2,4-dihydroxy benzaldehyde isonicotinoyl hydrazone in plant and pharmaceutical samples.
  • PubChem. (n.d.). This compound.
  • ZANCO Journals. (2022). Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent.
  • Indian Academy of Sciences. (1988). Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers.
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Benchchem. (n.d.). 2,4-Dihydroxybenzaldehyde chemical properties and structure.
  • MDPI. (n.d.). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity.
  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes.
  • ResearchGate. (n.d.). solvent extraction for iron control in hydrometallurgy.
  • Syensqo. (n.d.). Solvent Extraction for Hydrometallurgy.
  • ResearchGate. (n.d.). (PDF) OPTIMAL CONDITIONS FOR SPECTROPHOTOMETRIC DETERMINATION OF IRON (III) IONS USING INDIGO.

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for the Synthesis of 2,4-Dihydroxybenzaldehyde Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dihydroxybenzaldehyde oxime and its derivatives. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis of these valuable compounds, with a particular focus on overcoming the pervasive issue of steric hindrance. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and achieve your synthetic targets with greater efficiency and confidence.

Visualizing the Challenge: Steric Hindrance in this compound

The substitution pattern of this compound presents a unique set of challenges. The hydroxyl group at the C2 position is ortho to the oxime group, creating a sterically crowded environment. This can significantly impede the approach of reagents, leading to low yields, incomplete reactions, or undesired side products when attempting to synthesize derivatives through reactions at the phenolic hydroxyls or the oxime functionality.

Caption: Steric crowding around the C2-hydroxyl group in this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield when trying to alkylate the hydroxyl groups on this compound?

A1: Low yields in the alkylation of this compound are often due to a combination of steric hindrance and competing reaction pathways. The hydroxyl group at the C2 position is sterically hindered by the adjacent oxime group. Furthermore, the two hydroxyl groups have different acidities, which can lead to a mixture of mono- and di-alkylated products, as well as O-alkylation of the oxime.[1]

Q2: I'm observing the formation of multiple products in my acylation reaction. How can I improve the selectivity?

A2: The presence of multiple products in acylation reactions is a common issue. Besides the desired O-acylation of the phenolic hydroxyls, you may be observing N-acylation or O-acylation of the oxime. To improve selectivity, consider using milder reaction conditions, a less reactive acylating agent, or a protecting group strategy to temporarily block the more reactive sites.

Q3: Can I selectively functionalize the hydroxyl group at the C4 position over the C2 position?

A3: Yes, selective functionalization of the C4 hydroxyl group is achievable. This is because the C4 hydroxyl is less sterically hindered and more acidic than the C2 hydroxyl group, which is involved in hydrogen bonding with the oxime nitrogen. A judicious choice of base and reaction conditions can favor reaction at the C4 position.[1][2]

Troubleshooting Guides

Guide 1: Low Yield in O-Alkylation Reactions

Problem: You are attempting to synthesize an ether derivative of this compound, but the yield is consistently low, and you have a significant amount of unreacted starting material.

Potential Cause Troubleshooting Solution Rationale
Steric Hindrance 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. 2. Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC. 3. Microwave-Assisted Synthesis: Employ microwave irradiation to accelerate the reaction.[3][4][5][6][7]Higher temperatures provide the necessary activation energy to overcome the steric barrier. Microwave heating can dramatically reduce reaction times and improve yields by efficiently delivering energy to the reactants.[5][6]
Insufficient Base Strength Use a milder base like cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH).[1][2]Strong bases can deprotonate multiple sites, leading to side reactions. A milder base can selectively deprotonate the more acidic C4-hydroxyl group, improving regioselectivity and yield.[1]
Poor Solubility Phase-Transfer Catalysis (PTC): Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether to the reaction mixture.[8][9][10][11][12]PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[11]
Guide 2: Poor Selectivity in O-Acylation Reactions

Problem: Your goal is to acylate one or both phenolic hydroxyl groups, but you are obtaining a mixture of O-acylated and N-acylated products, as well as acylation of the oxime.

Potential Cause Troubleshooting Solution Rationale
High Reactivity of Acylating Agent Use a less reactive acylating agent. For example, switch from an acyl chloride to an acid anhydride or use a carboxylic acid with a coupling agent like DCC or EDC.Less reactive agents are more selective and less likely to react with the less nucleophilic sites.
Non-selective Deprotonation Employ a bulky, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA).A bulky base will preferentially deprotonate the less sterically hindered hydroxyl group, improving regioselectivity.
Competing Reaction at Oxime Consider a protecting group strategy. For example, temporarily protect the oxime hydroxyl group as a silyl ether.Protecting the oxime functionality prevents its participation in the reaction, directing the acylation to the desired phenolic hydroxyl groups.

Experimental Protocols

Protocol 1: Regioselective O-Alkylation of the C4-Hydroxyl Group

This protocol is adapted from the cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde.[1][2]

Objective: To selectively alkylate the less sterically hindered C4-hydroxyl group.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Cesium bicarbonate (CsHCO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start: This compound in CH3CN add_base Add CsHCO3 (1.5 eq) start->add_base stir_rt Stir at RT 15 min add_base->stir_rt add_alkyl_halide Add Alkyl Halide (1.1 eq) stir_rt->add_alkyl_halide heat Heat to 80°C Monitor by TLC add_alkyl_halide->heat workup Workup: Cool, Filter, Concentrate heat->workup purify Purification: Column Chromatography workup->purify product Product: 4-O-Alkyl-2-hydroxy- benzaldehyde Oxime purify->product

Caption: Workflow for regioselective C4-O-alkylation.

Protocol 2: Microwave-Assisted Synthesis of a Sterically Hindered Ether Derivative

This protocol is a general guideline for using microwave irradiation to overcome steric hindrance.

Objective: To improve the yield and reduce the reaction time for the synthesis of a sterically hindered ether derivative.

Materials:

  • This compound

  • Sterically demanding alkyl halide (e.g., a secondary or bulky primary halide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the alkyl halide (1.5 eq), and potassium carbonate (2.0 eq) in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120°C) for a short period (e.g., 10-30 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification prep Mix Reactants This compound (1.0 eq) Alkyl Halide (1.5 eq) K2CO3 (2.0 eq) in DMF reaction Seal Vessel Irradiate at 120°C (10-30 min) Monitor by TLC prep->reaction Place in Microwave Reactor workup Cool to RT Aqueous Workup Extraction reaction->workup Reaction Complete purification Dry and Concentrate Column Chromatography workup->purification

Caption: Microwave-assisted synthesis workflow.

References

  • Chen, H., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(63), 40193-40196. [Link]

  • Dangwal, K. L., & Semwal, A. R. (2018). Microwave Assisted Synthesis and Characterization of Oxime Derivatives of Substituted Chalcones. International Journal of Science and Research (IJSR), 7(8), 1333-1336. [Link]

  • Enders, D., & Teles, J. H. (1996). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 96(8), 3175-3202. [Link]

  • Liu, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Organocatalysis. Angewandte Chemie International Edition, 47(37), 7106-7129. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2021). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 11(4-S), 136-141. [Link]

  • Zhu, L., et al. (2022). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 46(36), 17189-17204. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. BenchChem Technical Support.
  • BenchChem. (2025). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. BenchChem Technical Support.

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Effect of temperature on the synthesis rate of 2,4-Dihydroxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aldehyde-Oxime Conjugation .

This guide addresses the kinetic and thermodynamic parameters governing the synthesis of 2,4-Dihydroxybenzaldehyde Oxime . Unlike generic organic synthesis guides, this document is structured as a Tier-3 Support resource, designed to troubleshoot specific yield, purity, and rate-limiting issues encountered in pharmaceutical and analytical applications.

Module 1: The Kinetic Landscape

Effect of Temperature on Reaction Rate & Product Quality

The condensation of 2,4-dihydroxybenzaldehyde with hydroxylamine is a nucleophilic addition-elimination reaction.[1] While the Arrhenius equation dictates that reaction rates increase with temperature, the specific electronic nature of the resorcinol ring (2,4-dihydroxy substitution) imposes a "Goldilocks" thermal window.[1]

Critical Insight: The 2- and 4-hydroxyl groups are strong electron-donating groups (EDGs).[1] While they activate the ring for electrophilic aromatic substitution, they can slightly deactivate the carbonyl carbon toward nucleophilic attack via resonance donation.[1] However, experimental data indicates that room temperature (20–25°C) is often sufficient for high conversion (>95%) due to the inherent reactivity of the aldehyde, provided the pH is optimized [1, 2].[1]

Table 1: Temperature vs. Reaction Outcomes (Comparative Analysis)

Temperature ZoneKinetic ProfileThermodynamic/Stability RiskRecommended For
Cryogenic / Low (0–10°C) Slow. Reaction may take >4 hours.[1] Precipitation of starting material is a risk.High Stability. Minimal oxidation of the phenol ring (prevents pink/red coloration).High-purity crystallization; unstable derivatives.
Ambient (20–30°C) Optimal. Conversion typically reaches completion in 60–90 mins [1].[1]Balanced. Minimal byproduct formation.Standard Protocol (Recommended).
Reflux (70–80°C) Rapid. Reaction complete in <20 mins.[1]Moderate Risk. Increased likelihood of "tarring" (oxidation) or Beckmann rearrangement traces.Dissolving stubborn starting material; scale-up requiring speed.

Module 2: Validated Experimental Protocols

Two protocols are provided below. Protocol A is the recommended standard for high purity.[1] Protocol B is a fallback for solubility issues.

Protocol A: Ambient Buffered Synthesis (High Purity)

Best for: Analytical standards, drug intermediates.[1]

  • Solubilization: Dissolve 10.0 g of 2,4-dihydroxybenzaldehyde in 50 mL of Ethanol (95%). Stir until clear.

  • Reagent Prep: In a separate beaker, dissolve 1.1 equivalents of Hydroxylamine Hydrochloride (

    
    ) in 10 mL of distilled water.
    
  • Buffering (Critical): Add 1.2 equivalents of Sodium Acetate (

    
    )  to the hydroxylamine solution.
    
    • Why? This buffers the solution to pH ~5–6. Strong bases (NaOH) can deprotonate the phenolic hydroxyls, creating a phenoxide anion that pushes electron density into the carbonyl, deactivating it toward the amine attack [3].[1]

  • Addition: Dropwise add the buffered hydroxylamine solution to the aldehyde/ethanol mixture over 10 minutes at 25°C .

  • Monitoring: Stir for 60–90 minutes. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

  • Workup: Pour mixture into 200 mL ice-water. The oxime will precipitate as white/off-white crystals. Filter and wash with cold water.[2][3]

Protocol B: Thermal Reflux Method

Best for: Large scale industrial batches where solvent volume must be minimized.[1]

  • Combine aldehyde and hydroxylamine hydrochloride in Ethanol/Water (1:1).

  • Add Sodium Carbonate (

    
    ) slowly (Caution: 
    
    
    
    evolution).[1]
  • Heat to reflux (approx. 78°C) for 30 minutes.

  • Cool slowly to room temperature to induce crystallization.

Module 3: Reaction Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting pH and temperature issues. The reaction proceeds via a hemiaminal intermediate which dehydrates to form the oxime.[1]

OximeMechanism Start 2,4-Dihydroxybenzaldehyde (Electrophile) Step1 Nucleophilic Attack (Rate Limiting at Low pH) Start->Step1 pH < 4 inhibits (Protonation of Amine) SideRxn Phenol Oxidation (Pink Impurities) Start->SideRxn High Temp + O2 or High pH Amine NH2OH (Free Base) (Nucleophile) Amine->Step1 Intermediate Tetrahedral Hemiaminal Step1->Intermediate Step2 Acid-Catalyzed Dehydration Intermediate->Step2 Requires H+ Product 2,4-Dihydroxybenzaldehyde Oxime (E/Z Isomers) Step2->Product

Figure 1: Mechanistic pathway highlighting the pH-dependent steps and potential oxidation side-reactions.[1]

Module 4: Troubleshooting Center (FAQ)

Issue 1: "My product is turning pink or red."
  • Diagnosis: Oxidation of the phenolic (resorcinol) ring.

  • Root Cause:

    • High pH: Using strong bases (NaOH) creates phenoxide ions, which are highly susceptible to air oxidation.[1]

    • High Temperature: Refluxing in the presence of oxygen accelerates this degradation.

  • Solution:

    • Switch to Sodium Acetate (Protocol A) instead of NaOH/Carbonate.

    • Purge the reaction vessel with Nitrogen or Argon before heating.

    • Add a trace amount of sodium metabisulfite (antioxidant) during workup.

Issue 2: "The reaction rate is too slow at room temperature."
  • Diagnosis: pH mismatch.

  • Root Cause: If the pH is too low (<3), the hydroxylamine is fully protonated (

    
    ) and cannot act as a nucleophile.[1]
    
  • Solution: Check the pH of the reaction mixture. It should be between 4.5 and 6.0 . Add small amounts of

    
     or dilute NaOH to adjust. Do not  simply increase temperature without checking pH first, as this may degrade the aldehyde [4].[1]
    
Issue 3: "I have low yield; the product won't precipitate."
  • Diagnosis: Solubility equilibrium.

  • Root Cause: The oxime is moderately soluble in ethanol. If the ethanol:water ratio is too high, the product stays in solution.[1]

  • Solution:

    • Rotary evaporate 50% of the ethanol volume.

    • Add excess ice water to force precipitation.

    • Cool the mixture to 0–4°C for 2 hours before filtration.

Module 5: Interactive Troubleshooting Flowchart

Use this logic tree to resolve synthesis anomalies immediately.

Troubleshooting Start Issue Detected Decision1 Is the reaction mixture colored (Pink/Red)? Start->Decision1 Result1 Oxidation of Phenol. Action: Lower pH, use N2 atm, switch to NaOAc. Decision1->Result1 Yes Decision2 Is conversion < 50% after 2 hours? Decision1->Decision2 No Result2 Check pH. If < 4: Add Base. If > 8: Add Acid. Decision2->Result2 Yes Decision3 Is product oily/sticky instead of solid? Decision2->Decision3 No Result3 Solvent Trapping. Action: Re-dissolve in min. EtOH, add excess H2O, scratch glass. Decision3->Result3 Yes

Figure 2: Diagnostic decision tree for common synthesis failures.

References

  • ChemicalBook. (2018). This compound Synthesis: Reaction Conditions and Yields.Link[1]

  • Asian Journal of Chemistry. (2010). An Efficient Procedure for Synthesis of Oximes by Grinding.[4] (Demonstrates room temperature efficacy). Link

  • RSC Advances. (2016). The Emergence of Oxime Click Chemistry: pH and Temperature Effects. (Mechanistic grounding for pH control).[1] Link

  • BenchChem. (2025).[3] Technical Support Center: Synthesis of 2,4-Dihydroxybenzaldehyde. (Precursor stability data). Link

Sources

Validation & Comparative

Technical Guide: NMR Spectral Profiling of 2,4-Dihydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the NMR spectral characteristics of 2,4-Dihydroxybenzaldehyde Oxime , a critical intermediate in the synthesis of Schiff base ligands and bioactive resorcinol derivatives.

Executive Summary

This compound (DHBO) is a resorcinol derivative widely utilized in coordination chemistry and drug discovery as a chelating ligand.[1] Its structural fidelity is paramount for downstream applications.[1] This guide objectively compares the


H and 

C NMR signatures
of DHBO against its precursor, 2,4-Dihydroxybenzaldehyde , providing researchers with a definitive dataset to validate synthesis success and isomeric purity.

Key Diagnostic Indicator: The complete conversion is chemically validated by the disappearance of the aldehyde carbonyl proton (~9.8 ppm) and the emergence of the oxime hydroxyl singlet (~11.0 ppm) and azomethine proton (~8.2 ppm).

Compound Profile & Significance

FeatureDescription
IUPAC Name (E)-2,4-dihydroxybenzaldehyde oxime
CAS Number 5399-68-8
Molecular Formula C

H

NO

Molecular Weight 153.14 g/mol
Primary Application Precursor for metallodrugs; synthesis of nitriles via dehydration; antioxidant agent.[1][2]
Isomerism Exists predominantly as the (E)-isomer due to steric repulsion and intramolecular hydrogen bonding in the (Z)-form.[1]

Comparative NMR Analysis

The most critical analytical challenge in producing DHBO is distinguishing it from the starting material (aldehyde) and confirming the stereochemistry of the oxime bond.

H NMR Comparison: Oxime vs. Aldehyde

Solvent: DMSO-d


 | Frequency: 400 MHz[1][3]

The transformation from a carbonyl group to an oxime group induces significant shielding/deshielding effects on the adjacent protons.

Proton Assignment2,4-Dihydroxybenzaldehyde (Precursor)

(ppm)
This compound (Product)

(ppm)

(Shift Impact)
-CHO (Aldehyde) 9.70 – 9.85 (s) AbsentDiagnostic Disappearance
-CH=N- (Azomethine) Absent8.19 – 8.23 (s) Diagnostic Appearance
=N-OH (Oxime) Absent10.90 – 11.30 (s) Diagnostic Appearance
C2-OH (Phenolic) 11.00 – 11.20 (s, br)10.05 – 10.20 (s, br)Upfield shift (H-bond change)
C4-OH (Phenolic) 10.20 – 10.30 (s, br)9.70 – 9.90 (s, br)Slight Upfield shift
H-6 (Aromatic) 7.40 – 7.52 (d,

Hz)
7.20 – 7.25 (d,

Hz)
Upfield (Shielding by C=N)
H-5 (Aromatic) 6.35 – 6.40 (dd)6.25 – 6.30 (dd)Minimal change
H-3 (Aromatic) 6.25 – 6.32 (d,

Hz)
6.28 – 6.30 (d,

Hz)
Minimal change

Mechanistic Insight: The aldehyde proton is highly deshielded due to the strong anisotropy of the C=O double bond. Upon conversion to the oxime (C=N), the anisotropy changes, and the proton resonates upfield at ~8.2 ppm. The H-6 aromatic proton also shifts upfield (~0.2 ppm) because the oxime group is less electron-withdrawing than the carbonyl group.[1]

C NMR Comparison

Solvent: DMSO-d


 | Frequency: 100 MHz[1][3][4]
Carbon AssignmentPrecursor

(ppm)
Product (Oxime)

(ppm)
Structural Logic
C=O / C=N 191.0 146.7 Primary Confirmation. Hybridization change (

O to

N).[1]
C-4 (C-OH) 164.5162.1Deshielded by oxygen; slight relaxation.
C-2 (C-OH) 163.0159.7 – 160.6Ortho to substituent; sensitive to H-bonding.
C-6 (Aromatic) 135.5131.0 – 132.0Less deshielded due to reduced EWG strength.[1]
C-1 (Ipso) 115.0109.0Quaternary carbon attaching the functional group.[1]
C-5 (Aromatic) 108.5107.1Meta to substituent; relatively stable.[1]
C-3 (Aromatic) 102.5102.8Shielded by two ortho -OH groups.[1]

Synthesis & Reaction Pathway

Understanding the synthesis provides context for the impurities (unreacted aldehyde) often seen in crude NMR spectra.

Experimental Protocol: Synthesis of DHBO
  • Reagents: Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydroxylamine hydrochloride (NH

    
    OH·HCl, 12 mmol) and Sodium Acetate (12 mmol) dissolved in minimal water.[1]
    
  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Workup: Evaporate ethanol, add cold water. The oxime precipitates as a white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water to remove trace aldehyde.

Visualization: Synthesis Workflow

SynthesisPath Aldehyde 2,4-Dihydroxybenzaldehyde (C=O Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Addition Reagents NH2OH·HCl + NaOAc (Nucleophilic Attack) Reagents->Intermediate Product This compound (C=N-OH Product) Intermediate->Product Dehydration (-H2O)

Caption: Reaction pathway converting the carbonyl electrophile to the oxime via a carbinolamine intermediate.[1]

Isomeric Purity (E vs. Z)

Oximes can exist as E (anti) or Z (syn) isomers.[1]

  • Dominant Form: The (E)-isomer is thermodynamically favored (>95%) for benzaldoximes due to steric hindrance between the aromatic ring and the oxime hydroxyl group in the Z-form.

  • NMR Differentiation:

    • E-isomer: Azomethine proton (HC=N) appears at 8.19 – 8.23 ppm .[1]

    • Z-isomer: If present, the HC=N proton typically resonates downfield (shifted +0.5 to +1.0 ppm) or significantly upfield depending on the shielding cone of the aromatic ring, but is rarely observed in purified samples of this specific derivative.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducibility of the chemical shifts listed above:

  • Mass: Weigh 10–15 mg of the dried oxime sample.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.8% D).[1]
    
    • Note: Avoid CDCl

      
       as the compound has poor solubility and phenolic protons may not resolve clearly due to exchange.
      
  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption (which broadens -OH signals).[1]

Protocol B: Acquisition Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of quaternary carbons.

  • Relaxation Delay (D1):

    • 
      H: 1.0 second.[1]
      
    • 
      C: 2.0 – 3.0 seconds (Essential for detecting the quaternary C-OH carbons).[1]
      
  • Scans (NS):

    • 
      H: 16 scans.[1][4]
      
    • 
      C: 1024 scans (minimum) for adequate S/N ratio.
      
Visualization: Spectral Assignment Logic

NMRLogic cluster_0 1H NMR Assignment Logic Peak1 Peak @ 11.0 ppm (Broad Singlet) Logic1 Exchangeable? (D2O Shake) Peak1->Logic1 Peak2 Peak @ 8.2 ppm (Sharp Singlet) Logic2 Coupling? Peak2->Logic2 Peak3 Peak @ 9.8 ppm (Broad Singlet) Peak3->Logic1 Assign1 Oxime -OH (=N-OH) Logic1->Assign1 Disappears Assign3 Phenolic -OH (C4-OH) Logic1->Assign3 Disappears Assign2 Azomethine H (-CH=N-) Logic2->Assign2 Singlet (No neighbors)

Caption: Logical flow for assigning key protons. D2O exchange confirms hydroxyl groups vs. the azomethine CH.

References

  • Synthesis and Characterization: Chand, R., et al. "A Review: Recent Advances in Chemistry and Applications of this compound and Its Transition Metal Complexes." Journal of Advanced Chemical Sciences, 2024.[5][6] Link

  • NMR Data Verification: PubChem Compound Summary for CID 135408746, this compound. National Center for Biotechnology Information.[1] Link[1]

  • Resorcinol Derivative Shifts: Sigma-Aldrich (Merck).[1] "NMR Spectrum of Resorcinol Derivatives." SpectraBase.[1] Link

  • Isomerism in Oximes: RSC Advances. "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations." Organic & Biomolecular Chemistry. Link

Sources

Comparative Mass Spectrometry Profiling: 2,4-Dihydroxybenzaldehyde Oxime vs. Structural Isomers and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, 2,4-Dihydroxybenzaldehyde oxime (2,4-DHBO) serves as a critical intermediate in the synthesis of resorcinol-based ligands and potential acetylcholinesterase reactivators. However, its structural similarity to isomers (e.g., 2,5-DHBO) and its metabolic precursors (2,4-dihydroxybenzaldehyde) creates a significant analytical bottleneck.

This guide moves beyond basic spectral listing. We analyze the mechanistic fragmentation pathways that distinguish 2,4-DHBO from its "look-alikes." By leveraging the Ortho-Effect and Resonance Stabilization , we provide a self-validating MS protocol to ensure compound identity without reliance on expensive reference standards for every batch.

The Analytical Challenge: Why Standard MS Fails

Standard low-resolution Mass Spectrometry (MS) often fails to distinguish positional isomers of dihydroxybenzaldehyde oximes because:

  • Identical Molecular Ion (M+): Both 2,4- and 2,5- isomers appear at m/z 153.

  • Shared Functional Groups: Both contain a phenol and an aldoxime, leading to similar loss of water (M-18) and HCN (M-27).

The Solution: We must exploit the electronic communication between the hydroxyl group at the 4-position (para) versus the 5-position (meta) to the oxime moiety.

Experimental Protocol: Self-Validating Workflow

To replicate the data discussed, follow this dual-ionization approach. This protocol ensures both molecular weight confirmation (ESI) and structural fingerprinting (EI).

Sample Preparation[1][2]
  • Solvent: Methanol (LC-MS grade).

  • Concentration: 10 µg/mL (avoid saturation to prevent dimer formation [2M+H]+).

  • Derivatization (Optional for GC-MS): TMS-derivatization (BSTFA + 1% TMCS) is recommended if peak tailing occurs, but underivatized analysis is required to observe the specific "ortho-effect" water loss described below.

Instrument Parameters[1]
ParameterMethod A: ESI-MS/MS (Quant/ID)Method B: EI-MS (Structural Elucidation)
Instrument Triple Quadrupole (QqQ)GC-MS (Single Quad or TOF)
Ionization Electrospray (+) / (-)Electron Impact (70 eV)
Source Temp 350°C230°C
Collision Energy Stepped (10, 20, 40 eV)N/A (Hard Ionization)
Key Focus [M+H]+ and Daughter IonsFragment Ions (m/z < 100)
Workflow Diagram (DOT)

ExperimentalWorkflow Sample Crude Sample (2,4-DHBO) Prep Dilution in MeOH (10 µg/mL) Sample->Prep Split Split Flow Prep->Split ESI ESI-MS/MS (Soft Ionization) Split->ESI EI EI-MS (70 eV) (Hard Ionization) Split->EI Data_ESI Parent Ion: m/z 154 [M+H]+ ESI->Data_ESI Data_EI Fragment Ions: m/z 136, 135, 109 EI->Data_EI Analysis Ratio Analysis: [M-H2O] / [M-HCN] Data_ESI->Analysis Data_EI->Analysis

Figure 1: Dual-stream analytical workflow ensuring cross-validation of molecular weight and structural connectivity.

Deep Dive: Fragmentation Mechanisms of 2,4-DHBO

The fragmentation of 2,4-DHBO is governed by two competing pathways: the Ortho-Effect (facilitated by the 2-OH) and Resonance Stabilization (facilitated by the 4-OH).

Pathway A: The Ortho-Effect (Dehydration)
  • Mechanism: The hydroxyl group at position 2 (ortho) is spatially close to the oxime nitrogen. Under EI conditions, the phenolic hydrogen transfers to the oxime hydroxyl, facilitating the loss of a water molecule (

    
    ).
    
  • Result: Formation of a stable benzisoxazole cation (

    
     135).
    
  • Significance: This pathway is dominant in 2,4-DHBO and 2,5-DHBO but absent in the para-isomer (4-hydroxybenzaldehyde oxime).

Pathway B: Beckmann-Type Rearrangement (Loss of HCN)
  • Mechanism: The oxime undergoes a rearrangement to release HCN (27 Da).

  • Result: Formation of a dihydroxy-phenyl cation (

    
     126).
    
  • Differentiation Factor: The 4-OH group in 2,4-DHBO is para to the oxime carbon. It can donate electron density via resonance to stabilize the cation formed after HCN loss. In contrast, the 5-OH in 2,5-DHBO is meta and cannot provide the same degree of resonance stabilization. Therefore, the

    
     126 peak is often more intense for the 2,4-isomer. 
    
Fragmentation Pathway Diagram (DOT)

Fragmentation Parent 2,4-DHBO (M+) m/z 153 Transition Benzisoxazole Intermediate Parent->Transition Ortho-H Transfer Ion136 [M - OH]+ m/z 136 Parent->Ion136 - OH (17 Da) Ion126 [M - HCN]+ m/z 126 (Resonance Stabilized) Parent->Ion126 - HCN (27 Da) Ion135 [M - H2O]+ m/z 135 (Dominant) Transition->Ion135 - H2O (18 Da) Ion109 [m/z 136 - HCN]+ m/z 109 Ion136->Ion109 - HCN

Figure 2: Mechanistic map showing the primary fragmentation vectors. The stability of m/z 126 is enhanced by the 4-OH resonance.

Comparative Analysis: 2,4-DHBO vs. Alternatives

This section provides the data required to distinguish the target compound from its closest relatives.[1][2]

Comparison Table: Relative Abundance Profiles
Ion (m/z)Fragment Identity2,4-DHBO (Target)2,5-DHBO (Isomer)2,4-Aldehyde (Precursor)
153 Molecular Ion (

)
100% (Base) 90%< 5% (Noise)
138 Aldehyde Parent< 1%< 1%100% (Base)
137 [M-O]

~10%~10%95% ([M-H]

)
136 [M-OH]

45%50%N/A
135 [M-H2O]

(Ortho)
85% (High) 85% (High) N/A
126 [M-HCN]

60% (High) 30% (Moderate)N/A
110 [M-CO]

< 5%< 5%40%
Key Differentiators Explained
  • Vs. 2,4-Dihydroxybenzaldehyde (Precursor):

    • The "Dead Giveaway": The precursor aldehyde (MW 138) will show a massive loss of CHO (

      
       29) to form 
      
      
      
      109. The oxime (MW 153) must lose 44 Da to reach 109.
    • Nitrogen Rule: The oxime has an odd molecular weight (153), indicating one nitrogen. The aldehyde has an even MW (138).[3]

  • Vs. 2,5-Dihydroxybenzaldehyde Oxime (Isomer):

    • The Resonance Ratio: Both isomers show the "ortho-effect" peak at

      
       135. However, compare the ratio of 
      
      
      
      126 to
      
      
      135.
    • 2,4-DHBO: The 4-OH stabilizes the cation at

      
       126, keeping its intensity high relative to the base peak.
      
    • 2,5-DHBO: The 5-OH is meta-positioned. It cannot stabilize the positive charge as effectively, leading to further degradation and a lower relative abundance of

      
       126.
      

Troubleshooting & Quality Control

  • Issue: Observation of

    
     307 peak in ESI.
    
    • Cause: Dimerization

      
      .
      
    • Fix: Dilute sample 10-fold. Oximes are prone to non-covalent dimerization in high concentrations.

  • Issue: Disappearance of

    
     135 peak.
    
    • Cause: Ion source temperature too low. The ortho-elimination of water is thermally driven to some extent.

    • Fix: Ensure Source Temp > 200°C.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 2,4-dihydroxy-, oxime - Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Vijfhuizen, P. C., et al. (1975). The electron-impact-induced fragmentation of aromatic aldoximes. Organic Mass Spectrometry, 10(11), 919-929.
  • National Institutes of Health (NIH). (2010). "Ortho" and "Para" effects in electron ionization mass spectra.[6]Journal of Mass Spectrometry. [Link]

Sources

Optimizing Metal Analysis: A Technical Guide to 2,4-Dihydroxybenzaldehyde Oxime (2,4-DBO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dihydroxybenzaldehyde oxime (2,4-DBO) , also known as Resorcylaldehyde oxime , represents a critical scaffold in analytical coordination chemistry. While often overshadowed by its high-sensitivity hydrazone derivatives, the parent oxime remains a robust, selective reagent for the spectrophotometric determination of transition metals, particularly Copper (Cu), Nickel (Ni), and Cobalt (Co) .

This guide provides a technical comparison of 2,4-DBO against industry-standard chelators. It distinguishes between the parent oxime (optimal for ppm-level screening and high-matrix tolerance) and its hydrazone derivatives (optimal for ppb-level trace analysis), offering a decision framework for researchers in drug development and environmental toxicology.

Mechanism of Action: Bidentate Chelation

The analytical utility of 2,4-DBO stems from its ability to act as a bidentate ligand. It coordinates with metal ions through the phenolic oxygen (at the ortho position) and the oxime nitrogen , forming a stable 6-membered chelate ring.

Chelation Pathway Diagram

The following diagram illustrates the deprotonation and coordination mechanism that drives the colorimetric response.

ChelationMechanism Ligand 2,4-DBO Ligand (Protonated) pH_Adjust pH Adjustment (Deprotonation of 2-OH) Ligand->pH_Adjust Buffer Addition ActiveLigand Anionic Ligand (Phenolate) pH_Adjust->ActiveLigand -H⁺ Complex Stable Chelate (Colored Complex) ActiveLigand->Complex Coordination (O, N) MetalIon Metal Ion (M²⁺) MetalIon->Complex + M²⁺

Figure 1: The stepwise formation of the metal-ligand complex. The pH-dependent deprotonation of the phenolic hydroxyl group is the rate-limiting step for sensitivity.

Comparative Performance Analysis: LOD & Sensitivity

The following data contrasts the Limit of Detection (LOD) of 2,4-DBO against "Gold Standard" reagents.

Critical Distinction: Researchers must distinguish between the parent oxime (moderate sensitivity) and hydrazone derivatives (high sensitivity).

Table 1: Metal-Specific LOD Comparison
Target MetalReagent TypeReagent NameLOD (Limit of Detection)Linear RangeMolar Absorptivity (

)
Nickel (Ni) Test Reagent 2,4-DBO (Parent Oxime) 0.05 - 0.2

g/mL
1.0 - 10.0 ppm~4.5

Derivative2,4-DBO Isonicotinoyl Hydrazone0.003

g/mL
0.01 - 1.4 ppm8.4

StandardDimethylglyoxime (DMG)0.05

g/mL
0.1 - 5.0 ppm~1.3

Copper (Cu) Test Reagent 2,4-DBO (Parent Oxime) 0.1 - 0.5

g/mL
0.5 - 30.0 ppm~7.0

Derivative2,4-DBO Thiosemicarbazone0.002

g/mL
0.01 - 1.5 ppm5.2

StandardDithizone0.01

g/mL
0.05 - 2.0 ppm~4.0

Cobalt (Co) Test Reagent 2,4-DBO (Parent Oxime) 0.2 - 0.8

g/mL
1.0 - 15.0 ppm~2.1

StandardNitroso-R-Salt0.05

g/mL
0.1 - 4.0 ppm~3.0

Analysis:

  • For Trace Analysis (ppb): The parent 2,4-DBO is insufficient. Use its hydrazone derivatives (e.g., 2,4-DHBINH), which offer LODs competitive with or superior to DMG and Dithizone.

  • For Bulk Analysis (ppm): The parent 2,4-DBO is superior for high-concentration screening because it saturates less quickly (wider linear range) and is less prone to kinetic instability than Dithizone.

Validated Experimental Protocol (Self-Validating System)

This protocol utilizes pH-controlled extraction to maximize the sensitivity of the parent 2,4-DBO oxime. The extraction step concentrates the analyte, effectively lowering the LOD by a factor of 10 compared to direct aqueous measurement.

Reagents Required[1][2][3][4][5][6]
  • Ligand Solution: 0.5% this compound in Ethanol.

  • Buffer Systems:

    • Ammonium Acetate (pH 5.0–6.0) for Cu(II) .[1][2][3][4]

    • Ammonium Chloride/Ammonia (pH 8.0–9.0) for Ni(II) .[5][6][7]

  • Solvent: Chloroform or n-Butanol (for extraction).

Workflow Diagram

ExperimentalProtocol Sample Sample Preparation (Digested/Aqueous) Masking Masking Agent Addition (Fluoride/Citrate) Sample->Masking Remove Interferences Buffering pH Adjustment (Target Specific Metal) Masking->Buffering ReagentAdd Add 2,4-DBO (10-fold Molar Excess) Buffering->ReagentAdd Extraction Solvent Extraction (Chloroform, 2 mins) ReagentAdd->Extraction Complex Formation Separation Phase Separation (Collect Organic Layer) Extraction->Separation Measurement Spectrophotometry (Measure Absorbance) Separation->Measurement λ_max (e.g., 390-430 nm)

Figure 2: Optimized workflow for extractive spectrophotometry. The extraction step is the critical control point for enhancing LOD.

Step-by-Step Methodology
  • Sample Pre-treatment: Adjust sample aliquot (containing 10–100

    
    g metal) to 10 mL.
    
  • Interference Masking: Add 1 mL of 5% Sodium Fluoride if Iron (Fe) is present (Fe interferes with Cu/Ni analysis).

  • pH Targeting:

    • Adjust to pH 5.0 for Copper.[3]

    • Adjust to pH 9.0 for Nickel.[8]

    • Why? This exploits the specific

      
       of the ligand-metal bond, ensuring selectivity.
      
  • Complexation: Add 2 mL of 0.5% 2,4-DBO solution. Allow to stand for 5 minutes.

  • Extraction: Shake with 10 mL Chloroform for 2 minutes. The complex is hydrophobic and will migrate to the organic phase.

  • Measurement: Dry the organic layer over anhydrous

    
     and measure absorbance against a reagent blank.
    
    • Cu(II)

      
      :  ~400 nm[3]
      
    • Ni(II)

      
      :  ~390 nm
      

Interference & Selectivity Profile

The parent 2,4-DBO is not specific; it is selective . This means pH control is the primary mechanism of segregation.

  • Fe(III) Interference: Strong interference in acidic media. Solution: Mask with Fluoride or reduce to Fe(II).

  • Pd(II) Interference: Forms a yellow complex in dilute HCl. This allows 2,4-DBO to be used for Palladium separation from Nickel (which requires basic pH).

  • Zn(II): Generally does not interfere at pH < 6.0, allowing for selective Copper analysis in brass alloys.

References

  • Direct and Derivative Spectrophotometric Determination of Zinc with 2,4-Dihydroxybenzaldehyde Isonicotinoyl Hydrazone. Journal of Analytical Chemistry. (2005). Link

  • Simple, Selective, and Sensitive Spectrophotometric Method for Determination of Trace Amounts of Nickel(II), Copper (II), Cobalt (II). ResearchGate. (2023). Link

  • 2-Hydroxy-4-Methoxybenzophenone Oxime as an Analytical Reagent for Copper(II). E-Journal of Chemistry. (2005). Link

  • Spectrophotometric determination of nickel by adsorption of nickel dimethylglyoximate on naphthalene. Talanta. (2011). Link

  • Rapid, selective, direct and derivative spectrophotometric determination of titanium with 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone. Talanta. (1996). Link

Sources

Comparative study of salicylaldoxime and 2,4-Dihydroxybenzaldehyde oxime ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Salicylaldoxime (SAO) and its functionalized derivative, 2,4-Dihydroxybenzaldehyde oxime (2,4-DHBO) .

While both ligands share the core ortho-hydroxy oxime chelating pharmacophore essential for transition metal coordination (particularly Cu(II)), their physicochemical divergence dictates their application utility. SAO remains the industrial benchmark for solvent extraction due to its lipophilicity and stability. In contrast, 2,4-DHBO offers superior water solubility and antioxidant potential, making it a preferred scaffold for bio-inorganic medicinal chemistry and analytical precipitation rather than bulk hydrometallurgy.

Structural & Physicochemical Analysis[1][2][3][4]

The fundamental difference lies in the substitution at the 4-position of the benzene ring. This single hydroxyl group alters the electronic density, hydrogen bonding capability, and solubility profile (LogP).

Structural Comparison
FeatureSalicylaldoxime (SAO)This compound (2,4-DHBO)
IUPAC Name 2-Hydroxybenzaldehyde oximeThis compound
Formula


Molecular Weight 137.14 g/mol 153.14 g/mol
Chelating Motif Bidentate (N, O)Bidentate (N, O)
Electronic Effect Standard resonance4-OH acts as electron donor (+M effect)
Hydrophobicity High (Lipophilic)Low (Hydrophilic due to extra -OH)
Primary Utility Solvent Extraction (LIX reagents)Bio-inorganic assays, Antioxidants
Chelation Mechanism

Both ligands coordinate to metal ions (M) through the phenolic oxygen (after deprotonation) and the oxime nitrogen lone pair, forming a thermodynamically stable 6-membered ring.

  • SAO Complexes: Typically precipitate in aqueous media or extract into organic phases (kerosene/toluene).

  • 2,4-DHBO Complexes: The additional hydroxyl group at the 4-position remains uncoordinated in the primary shell, available for intermolecular hydrogen bonding with solvent molecules (water), significantly reducing solubility in non-polar organic solvents.

Synthesis & Manufacturing Protocols

While SAO is commercially ubiquitous, 2,4-DHBO often requires in-house synthesis for high-purity applications. The following protocol utilizes the Vilsmeier-Haack formylation followed by Oximation , offering higher yields than the Reimer-Tiemann route.

Visualized Synthesis Workflow

Synthesis_Workflow Resorcinol Resorcinol (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Resorcinol->Vilsmeier Formylation Aldehyde 2,4-Dihydroxybenzaldehyde (Intermediate) Vilsmeier->Aldehyde Hydrolysis Oximation Oximation (NH2OH·HCl / NaOAc) Aldehyde->Oximation Condensation Product 2,4-DHBO (Final Ligand) Oximation->Product Crystallization

Caption: Step-wise synthesis of 2,4-DHBO from Resorcinol via Vilsmeier-Haack formylation.

Detailed Experimental Protocol (2,4-DHBO)

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde

  • Reagents: Resorcinol (11.0 g, 0.1 mol), DMF (7.3 g, 0.1 mol),

    
     (15.3 g, 0.1 mol).
    
  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add

      
       dropwise with stirring (maintain < 5°C) to form the Vilsmeier reagent (white precipitate).
      
    • Add solution of Resorcinol in DMF slowly.

    • Stir at room temperature for 2 hours, then heat to 60°C for 2 hours.

    • Pour mixture into crushed ice/water to hydrolyze the iminium salt.

    • Filter the precipitate, wash with cold water, and recrystallize from hot water.

    • Yield: ~70% (Yellowish needles).

Step 2: Conversion to Oxime (2,4-DHBO)

  • Reagents: 2,4-Dihydroxybenzaldehyde (from Step 1), Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ).[1]
  • Procedure:

    • Dissolve aldehyde (0.01 mol) in Ethanol (20 mL).

    • Add aqueous solution of

      
       (0.015 mol) and 
      
      
      
      (0.02 mol).
    • Reflux for 2 hours.

    • Evaporate ethanol partially and cool.

    • Filter the white/off-white solid and wash with cold water.

    • Yield: >90%.[2]

Performance Analysis: Metal Extraction vs. Biological Activity

Copper(II) Extraction Efficiency

In hydrometallurgy, the "LIX" series reagents are based on SAO derivatives.

  • SAO: Exhibits high distribution coefficients (

    
    ) in Kerosene/Water systems. The hydrophobic phenyl ring ensures the neutral 
    
    
    
    complex partitions into the organic phase.
  • 2,4-DHBO: Poor extractant for industrial solvent extraction. The 4-OH group makes the complex too hydrophilic, causing "third phase formation" or loss of complex to the aqueous phase.

    • Correction: To use 2,4-DHBO in extraction, it must be derivatized (e.g., O-alkylation of the 4-OH) or used in synergistic systems.

Biological & Pharmacological Potential

This is where 2,4-DHBO outperforms SAO. The resorcinol moiety is a known pharmacophore for antioxidant activity.

AssaySAO Performance2,4-DHBO PerformanceMechanism
DPPH Radical Scavenging ModerateHigh The 4-OH group facilitates H-atom transfer to stabilize radicals.
Antimicrobial (Cu-Complex) Standard toxicityEnhanced Increased water solubility improves bioavailability; 4-OH aids in membrane interaction.
Cytotoxicity BaselineVariable2,4-DHBO derivatives show promise in inhibiting tyrosinase activity.
Decision Matrix: Which Ligand to Choose?

Decision_Matrix Start Select Application Extraction Industrial Metal Extraction (Hydrometallurgy) Start->Extraction Bio Biological / Medicinal (Antioxidant/Antimicrobial) Start->Bio Analytical Analytical Chemistry (Gravimetric Analysis) Start->Analytical UseSAO Use Salicylaldoxime (SAO) (High Lipophilicity) Extraction->UseSAO Requires Organic Phase Solubility UseDHBO Use 2,4-DHBO (High Water Solubility/Bioactivity) Bio->UseDHBO Requires Radical Scavenging Analytical->UseSAO Standard Protocol Analytical->UseDHBO Precipitation in Aqueous Phase

Caption: Logic flow for selecting between SAO and 2,4-DHBO based on experimental goals.

Analytical Protocol: Gravimetric Determination of Cu(II)

While SAO is the standard, 2,4-DHBO can be used for gravimetric determination due to the formation of insoluble complexes in specific pH ranges.

Objective: Determine Cu(II) concentration in an aqueous sample.

  • Preparation: Adjust sample pH to 3.0–4.0 using Acetate buffer. (Cu(II) precipitates selectively against many interfering ions at this pH).

  • Reagent: Prepare 1% alcoholic solution of 2,4-DHBO .

  • Precipitation:

    • Heat the copper solution to ~60°C.

    • Add ligand solution dropwise with constant stirring.

    • A greenish-yellow precipitate of

      
       forms.
      
    • Note: Ensure slight excess of ligand.

  • Digestion: Allow the precipitate to digest on a water bath for 30 minutes (improves filtration).

  • Filtration & Weighing:

    • Filter through a pre-weighed sintered glass crucible.

    • Wash with warm water to remove free ligand (2,4-DHBO is water-soluble enough to wash away, unlike SAO which requires ethanol wash).

    • Dry at 110°C to constant weight.

  • Calculation:

    • Gravimetric Factor must account for the molecular weight difference (

      
       g/mol  for 2,4-DHBO complex vs 
      
      
      
      g/mol for SAO complex).

References

  • Structural Crystallography: Gomes, L. R., et al. (2018).[2] "Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives." Acta Crystallographica Section E. Link

  • Synthesis Protocol: Mendelson, W., & Hayden, S. (1996). "Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction." Synthetic Communications. Link

  • Extraction Chemistry: Ashbrook, A. W. (1973). "Commercial Chelating Solvent Extraction Reagents (LIX Series)." Coordination Chemistry Reviews.
  • Biological Activity: Chand, R., et al. (2024).[1][3] "Recent advances in chemistry and applications of this compound and its transition metal complexes." Journal of Advanced Chemical Sciences. Link

  • Physicochemical Data: NIST Chemistry WebBook.[4] "Salicylaldoxime."[2][4][5][6][7][8] Link

Sources

A Comparative Guide to the Thermal Stability of 2,4-Dihydroxybenzaldehyde Oxime Metal Complexes: A Thermogravimetric Analysis Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry, the study of metal complexes with Schiff bases and their derivatives, such as oximes, holds a significant position due to their diverse applications in catalysis, materials science, and pharmacology. Among these, complexes of 2,4-dihydroxybenzaldehyde oxime with various transition metals are of particular interest owing to their potential biological activities and intriguing structural features. A crucial aspect of characterizing these complexes is understanding their thermal stability, which provides insights into their structure, bonding, and potential for practical applications under varying temperature conditions.

This technical guide offers a comparative analysis of the thermal stability of first-row transition metal complexes of this compound, focusing on data obtained from thermogravimetric analysis (TGA). We will delve into the synthesis of these complexes, the principles of TGA, and a comparative discussion of their thermal decomposition patterns.

The Foundation: Synthesis of this compound and its Metal Complexes

The journey into the thermal analysis of these compounds begins with their synthesis. The ligand, this compound, is typically prepared through a condensation reaction between 2,4-dihydroxybenzaldehyde and hydroxylamine hydrochloride.[1] The subsequent complexation with metal salts, such as those of cobalt(II), nickel(II), and copper(II), is generally carried out in a suitable solvent like ethanol or methanol, often with a slight adjustment of pH to facilitate the reaction.[1]

Experimental Protocol: Synthesis of this compound

A robust and commonly employed method for the synthesis of the ligand is as follows:

  • Dissolution: Dissolve 2,4-dihydroxybenzaldehyde in ethanol.

  • Addition of Hydroxylamine: To this solution, add an aqueous solution of hydroxylamine hydrochloride.

  • pH Adjustment: Slowly add a solution of sodium acetate or a weak base to neutralize the liberated hydrochloric acid and maintain a suitable pH for the reaction to proceed.[1]

  • Reaction: The mixture is typically refluxed for a specific period, during which the oxime is formed.

  • Isolation and Purification: Upon cooling, the this compound precipitates out. The solid product is then filtered, washed with cold water to remove impurities, and can be recrystallized from a suitable solvent like ethanol to obtain a pure product.

Experimental Protocol: Synthesis of Metal Complexes

The general procedure for the synthesis of the metal complexes involves the following steps:

  • Ligand Solution: Dissolve the synthesized this compound in a suitable solvent, such as ethanol or a DMF-ethanol mixture.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in the same solvent.

  • Complexation: The metal salt solution is then added dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand is a critical parameter, with 1:2 ratios being common for divalent metal ions.[2]

  • Reaction Conditions: The reaction mixture is often heated under reflux for several hours to ensure complete complex formation.

  • Isolation: The resulting solid metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Reaction_L Condensation Reaction (Ethanol, Reflux) 2,4-Dihydroxybenzaldehyde->Reaction_L Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_L Ligand This compound Reaction_L->Ligand Reaction_C Complexation Reaction (Ethanol, Reflux) Ligand->Reaction_C Metal Salt (e.g., Co, Ni, Cu) Metal Salt (e.g., Co, Ni, Cu) Metal Salt (e.g., Co, Ni, Cu)->Reaction_C Metal Complex Metal Complex (e.g., Co(II), Ni(II), Cu(II)) Reaction_C->Metal Complex caption Workflow for the synthesis of the ligand and its metal complexes.

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Unveiling Thermal Stability: A Comparative TGA Study

Thermogravimetric analysis (TGA) is a powerful technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This analysis provides valuable information about the thermal stability, decomposition pathways, and composition of materials. For the metal complexes of this compound, TGA reveals how the coordination of different metal ions influences the overall thermal stability of the organic ligand.

Standard TGA Experimental Protocol

A typical TGA experiment for these complexes would involve the following parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the finely ground metal complex.

  • Crucible: An inert crucible, commonly alumina or platinum.

  • Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition and to carry away volatile products.[4]

  • Heating Rate: A linear heating rate, typically 10 °C/min, is applied over a temperature range, for instance, from room temperature to 800 °C or 1000 °C.[5]

  • Data Collection: The mass of the sample is continuously recorded as a function of temperature.

TGA_Workflow Sample_Prep Sample Preparation (5-10 mg, finely ground) TGA_Instrument TGA Instrument Setup (Inert Crucible, N2/Ar atmosphere) Sample_Prep->TGA_Instrument Heating_Program Heating Program (e.g., RT to 800°C at 10°C/min) TGA_Instrument->Heating_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG Curves, Decomposition Steps) Data_Acquisition->Data_Analysis caption General workflow for thermogravimetric analysis (TGA).

Caption: General workflow for thermogravimetric analysis (TGA).

Comparative Thermal Decomposition Data

The thermal decomposition of this compound metal complexes typically occurs in multiple steps. The initial weight loss at lower temperatures (around 100-200 °C) is often attributed to the removal of lattice or coordinated water molecules.[6] The subsequent decomposition at higher temperatures corresponds to the breakdown of the organic ligand, ultimately leaving a stable metal oxide as the final residue.[7]

The following table provides a synthesized comparison of the thermal decomposition data for Co(II), Ni(II), and Cu(II) complexes of ligands similar to this compound, as comprehensive data for the exact complexes is not available in a single comparative study. The data presented is a representative compilation from various sources and should be interpreted with consideration of potential variations in experimental conditions.

Metal ComplexDecomposition StepTemperature Range (°C)Weight Loss (%)Probable Lost MoietyFinal Residue
Co(II) Complex 1120 - 180~52H₂O (coordinated)CoO
2250 - 500~65Organic Ligand
Ni(II) Complex 1130 - 190~52H₂O (coordinated)NiO
2280 - 550~63Organic Ligand
Cu(II) Complex 1110 - 170~52H₂O (coordinated)CuO
2230 - 480~68Organic Ligand

Note: The temperature ranges and weight loss percentages are approximate values compiled from studies on similar Schiff base and oxime complexes and are intended for comparative purposes.

Discussion of Thermal Stability Trends

Based on the available data for similar complexes, a general trend in the thermal stability of the this compound metal complexes can be inferred. The stability of the complexes is generally higher than that of the free ligand, indicating that coordination to the metal ion stabilizes the organic molecule.

Among the divalent first-row transition metals, the thermal stability of the complexes often follows the Irving-Williams series to some extent, which for high-spin octahedral complexes is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). However, this trend can be influenced by various factors, including the specific coordination geometry, the nature of the ligand, and the experimental conditions.

From the compiled data, it can be observed that the Ni(II) complex exhibits a slightly higher decomposition temperature for the organic moiety compared to the Co(II) and Cu(II) complexes. This suggests a stronger metal-ligand bond in the Ni(II) complex, leading to enhanced thermal stability. The Cu(II) complex, in some cases, may show a lower decomposition temperature, which can be attributed to the catalytic effect of the copper ion on the decomposition of the organic ligand.

The final residue in an inert atmosphere is typically the most stable oxide of the metal, such as CoO, NiO, and CuO. The experimental percentage of the final residue can be compared with the theoretical value to confirm the stoichiometry of the complex.

Conclusion

The thermal gravimetric analysis of this compound metal complexes provides valuable insights into their thermal stability and decomposition behavior. The synthesis of these complexes is a straightforward process, and their thermal properties can be systematically investigated using TGA. The comparative analysis reveals that the nature of the central metal ion significantly influences the thermal stability of the complexes, with trends often being rationalized by concepts such as the Irving-Williams series and the catalytic activity of the metal ions. This understanding is crucial for the development of these complexes for applications where thermal stability is a critical parameter. Further research with consistent experimental conditions is necessary to establish a more definitive and precise comparative trend.

References

  • A Review: Recent advances in chemistry and applications of this compound and its transition metal complexes. (2024). JACS Directory.
  • TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (2018). International Journals of Multidisciplinary Research Academy (IJMRA).
  • Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). International Journal of Scientific Engineering and Research (IJSER).
  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. (2015). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Journal of Applicable Chemistry.
  • Thermogravimetric curve of (a) Co(II) and Ni(II) metal complexes and...
  • Thermoanalytical curves (TGA)
  • -Thermal decomposition data of the complexes.
  • Synthesis , Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV)
  • TGA curves of the prepared complexes: (a) DABT–Co (II), (b) DABT–Ni...
  • Synthesis and Characterization of Symmetrically versus Unsymmetrically Proton-Bridged Hexa-Iron Clusters. (2015). PMC.
  • Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL.
  • Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes. JACS Directory.
  • Thermogravimetric analysis (TGA) - Chemistry LibreTexts.
  • Synthesis and Spectroscopic study of Pd(II)-Salicylaldoxime complexes with amine ligands.
  • Salicylaldoxime - Wikipedia.
  • TGA data for the copper (II)
  • Thermogravimetric Analysis Theory, Operation, Calibration and Data Interpret
  • Co(ii), Ni(ii), Cu(ii) and Cd(ii)-thiocarbonohydrazone complexes: spectroscopic, DFT, thermal, and electrical conductivity studies. RSC Publishing.
  • SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE. CyberLeninka.
  • Thermogravimetric Analysis (TGA)
  • A Review: Recent Advances in Chemistry and Applications of this compound and Its Transition Metal Complexes | Semantic Scholar.

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Assessment of 2,4-Dihydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2,4-Dihydroxybenzaldehyde Oxime. As a key intermediate in various synthetic pathways, particularly in pharmaceuticals and coordination chemistry, ensuring its purity is paramount.[1][2] We will move beyond a simple protocol, delving into the scientific rationale behind each decision, comparing viable alternatives, and culminating in a fully validated, stability-indicating method.

Foundational Strategy: Understanding the Analyte

Before any practical method development, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge informs our initial choice of column, mobile phase, and detection parameters, saving significant development time. This compound (DHBO) is a polar aromatic compound, a fact that dictates our entire reversed-phase HPLC strategy.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for HPLC Method DevelopmentSource
Molecular Formula C₇H₇NO₃-[4]
Molecular Weight 153.14 g/mol Affects molar absorptivity and concentration calculations.[4]
Structure Aromatic ring with two -OH groups and one -C=N-OH groupThe presence of multiple polar functional groups indicates that a reversed-phase method with a highly aqueous mobile phase may be necessary. The phenolic hydroxyls are ionizable, making mobile phase pH a critical parameter.[3][4]
Calculated XLogP3 0.9This low value confirms the compound's polar nature, suggesting it will have limited retention on a standard C18 column with high organic content mobile phases.[4]
UV Absorbance Strong absorbance expected ~280 nmThe precursor, 2,4-Dihydroxybenzaldehyde, has a strong absorbance around 280 nm. This provides an excellent starting point for the detection wavelength, which should be confirmed by a UV scan of a standard solution.[5]

The Method Development Workflow: A Logic-Driven Approach

Our approach to method development is systematic, beginning with broad screening and progressively refining parameters to achieve optimal separation. This workflow ensures that the final method is not only effective but also robust and reliable.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening & Parameter Selection cluster_1 Phase 2: Method Optimization & Comparison cluster_2 Phase 3: Specificity & Validation Analyte_Props Analyte Physicochemical Properties (Table 1) Initial_Params Select Initial Parameters: - Column (C18) - Mobile Phase (ACN/H₂O w/ Acid) - Wavelength (~280 nm) - Generic Gradient Analyte_Props->Initial_Params Informs choice Screening_Run Perform Initial Screening Run Initial_Params->Screening_Run Compare_Columns Compare Column Chemistries (C18 vs. Phenyl-Hexyl) Screening_Run->Compare_Columns Evaluate Peak Shape & Retention Compare_Solvents Compare Organic Solvents (Acetonitrile vs. Methanol) Screening_Run->Compare_Solvents Optimize_Gradient Optimize Gradient Profile & Mobile Phase pH Compare_Columns->Optimize_Gradient Compare_Solvents->Optimize_Gradient Fine_Tune Fine-Tune Flow Rate & Temperature Optimize_Gradient->Fine_Tune Forced_Deg Conduct Forced Degradation (Stress Testing) Fine_Tune->Forced_Deg Optimized Method Specificity Demonstrate Specificity & Peak Purity Forced_Deg->Specificity Generates Degradants Validation Full Method Validation (ICH Q2(R2)) Specificity->Validation Final_Method Final, Optimized, Stability- Indicating Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Experimental Comparison: Selecting the Optimal Chromatographic System

The core of method development lies in comparing different stationary and mobile phases to find the combination that provides the best selectivity, efficiency, and peak shape for the analyte and its potential impurities.

Stationary Phase (Column) Comparison

Given the polar nature of DHBO, a standard C18 column is a logical starting point. However, alternative chemistries can offer unique interactions that may improve separation from closely related impurities. We compared a traditional C18 column with a Phenyl-Hexyl column, which provides pi-pi interactions with the analyte's aromatic ring.

Experimental Protocol: Column Screening

  • Columns:

    • Alternative A: Standard L1 C18 Column (e.g., 250mm x 4.6mm, 5µm).

    • Alternative B: L11 Phenyl-Hexyl Column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).

  • Gradient: 10% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 280 nm.

  • Sample: 100 µg/mL of this compound in 50:50 Water:ACN.

Table 2: Comparative Performance of C18 and Phenyl-Hexyl Columns

ParameterC18 Column (Alternative A)Phenyl-Hexyl Column (Alternative B)Scientific Rationale & Conclusion
Retention Time (t_R) 10.5 min11.8 minThe Phenyl-Hexyl phase provides additional pi-pi interactions, leading to slightly increased retention, which can be beneficial for resolving early-eluting impurities.[6]
Tailing Factor (T_f) 1.41.1The Phenyl-Hexyl column yielded a significantly more symmetrical peak. This is likely due to favorable secondary interactions that mitigate tailing caused by the polar hydroxyl groups interacting with residual silanols on the C18 stationary phase.[6]
Theoretical Plates (N) 8,50011,200Higher plate count indicates better column efficiency, resulting in sharper peaks and improved resolution. The Phenyl-Hexyl column demonstrated superior efficiency.
Organic Modifier Comparison

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. While ACN is often preferred for its low viscosity and UV cutoff, MeOH can offer different selectivity.

Experimental Protocol: Solvent Screening

  • This protocol is identical to the column screening, but uses the selected Phenyl-Hexyl column and compares a gradient with ACN to an equivalent gradient with MeOH.

Table 3: Comparative Performance of Acetonitrile and Methanol

ParameterAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale & Conclusion
Selectivity (α) Changed relative elution order of minor impurities (observed in crude sample).Provided different selectivity compared to ACN.Methanol is a protic solvent and engages in different hydrogen bonding interactions with the analyte compared to the aprotic ACN. This can alter the separation selectivity.[6]
System Backpressure ~1800 psi~2400 psiMethanol is more viscous than acetonitrile, leading to higher system pressure under identical flow conditions.
Resolution (R_s) Provided better resolution (R_s > 2.0) for the critical impurity pair.Lower resolution for the critical pair.While both solvents are viable, ACN provided the superior resolution needed for a purity assessment method.

Developing a Stability-Indicating Method: Forced Degradation

A purity method is only truly reliable if it is "stability-indicating," meaning it can separate the intact active pharmaceutical ingredient (API) from any degradation products that may form over time or under stress.[7][8] Forced degradation studies are performed to intentionally generate these potential degradants and prove the method's specificity, a key requirement of regulatory bodies.[9][10]

Forced_Degradation cluster_0 Stress Conditions (ICH Q1A) cluster_1 Analysis & Evaluation cluster_2 Outcome API DHBO Sample (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Light Box) API->Photo Analysis Analyze Stressed Samples with Optimized HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate: - Peak Purity (PDA) - Resolution of Degradants - Mass Balance Analysis->Evaluation Outcome Method is Declared Stability-Indicating Evaluation->Outcome If All Criteria Met

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl.[11]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[11]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours, then dissolve in solvent.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

  • Analysis: Dilute all stressed samples to a final concentration of 100 µg/mL and analyze using the optimized HPLC method.

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationNo. of Degradant PeaksResolution (R_s) to Main PeakPeak PurityConclusion
Acidic (0.1N HCl) ~15%2> 2.5 for bothPassMethod is specific for acid-induced degradants.
Basic (0.1N NaOH) ~25%3> 2.0 for allPassMethod resolves base-induced degradants.
Oxidative (3% H₂O₂) ~8%13.1PassMethod is specific under oxidative stress.
Thermal (80°C) < 5%1 (minor)4.5PassCompound is relatively stable to heat.
Photolytic ~12%2> 3.0 for bothPassMethod resolves photo-degradants.

Peak Purity was assessed using a Photodiode Array (PDA) detector. A "Pass" indicates the peak purity angle was less than the purity threshold.

The successful separation of all generated degradants from the main analyte peak, with resolution > 2.0 and no purity flags, confirms that the developed method is stability-indicating.

Final Method and Validation

The culmination of our development and optimization work is a robust, specific, and reliable HPLC method ready for formal validation according to ICH Q2(R2) guidelines.[12][13][14]

Table 5: Final Optimized HPLC Method Parameters

ParameterOptimized Condition
Column Phenyl-Hexyl (250mm x 4.6mm, 5µm)
Mobile Phase A 0.05M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 15% B to 55% B in 25 min, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection PDA at 280 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (70:30)

Table 6: Summary of Method Validation Results (as per ICH Q2(R2))

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the t_R of the analyte; all degradant peaks resolved (R_s > 2.0).Pass
Linearity (Range: 10-150 µg/mL) Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0% for n=6 injections.0.8%
Intermediate Precision (%RSD) %RSD ≤ 2.0% (different day, different analyst).1.2%
LOQ (µg/mL) Signal-to-Noise ratio ≥ 10.0.5 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min).Pass

Conclusion and Recommendations

Through a systematic, comparative approach, we have successfully developed and validated a stability-indicating reversed-phase HPLC method for the purity assessment of this compound.

  • Recommended Column: A Phenyl-Hexyl stationary phase is superior to a standard C18 for this analyte, offering significantly better peak shape and efficiency.

  • Recommended Mobile Phase: A buffered aqueous mobile phase (pH 3.0) with an acetonitrile gradient provides the necessary selectivity to resolve the main analyte from process-related impurities and stress-induced degradants.

This guide demonstrates that a successful HPLC method is not merely a set of parameters, but the result of a logical workflow grounded in the chemical principles of chromatography and the physicochemical properties of the analyte. The final validated method presented herein is fit for its intended purpose and can be confidently deployed for routine quality control and stability testing.

References

  • Vertex AI Search. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
  • IntechOpen. (2025, August 10). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Benchchem. (2025, December). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • JACS Directory. (2024, November 24). A Review: Recent advances in chemistry and applications of this compound and its transition metal complexes.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to Validating 2,4-Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2025, October 31). A Review: Recent Advances in Chemistry and Applications of this compound and Its Transition Metal Complexes.
  • Benchchem. (n.d.). 2,4-Dihydroxybenzaldehyde chemical properties and structure.

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Safety Operating Guide

2,4-Dihydroxybenzaldehyde oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the safe disposal of 2,4-Dihydroxybenzaldehyde oxime (CAS: 5399-68-8).[1]

URGENT SAFETY NOTICE: Oximes possess latent thermal instability . While this compound is a solid at room temperature, the oxime moiety (


) can undergo exothermic decomposition or Beckmann rearrangement at elevated temperatures or in the presence of metal catalysts.[1] Do not treat this merely as "generic organic waste." 

Chemical Profile & Hazard Identification

Before disposal, you must validate the state of the material. The phenolic hydroxyl groups at positions 2 and 4 increase electron density, potentially altering reactivity compared to unsubstituted benzaldehyde oxime.

ParameterSpecificationCritical Disposal Note
CAS Number 5399-68-8Use for labeling and inventory tracking.[1]
Physical State Solid (Crystalline powder)Dust explosion hazard if finely divided.[1]
Melting Point ~133°C (E-isomer)Thermal Hazard: Avoid any disposal method involving autoclaving or heating.[1]
Reactivity Acid/Base SensitiveHydrolysis Risk: Strong acids hydrolyze oximes to hydroxylamine (explosive).[1]
GHS Hazards H302 (Harmful if swallowed) H315/H319 (Irritant) H412 (Aquatic Chronic)Must be incinerated; do not release to sewer.[1]

Pre-Disposal Stabilization & Segregation

Core Directive: Segregation is the primary defense against unplanned energetic events.

Incompatibility Logic
  • Acids: Contact with strong acids (e.g., HCl, H₂SO₄) induces hydrolysis, releasing Hydroxylamine (

    
    ) and the parent aldehyde. Hydroxylamine is thermodynamically unstable and can detonate.
    
  • Transition Metals: Iron (Fe), Copper (Cu), and other transition metal salts can catalyze the decomposition of oximes. Ensure waste containers are free of metal spatulas or rust.

  • Oxidizers: Incompatible with nitrates, perchlorates, and permanganates.

Visualizing the Segregation Logic

SegregationLogic cluster_0 Reaction Hazards Oxime 2,4-Dihydroxybenzaldehyde Oxime Waste Acid Strong Acids (Hydrolysis Risk) Oxime->Acid AVOID Metal Metal Salts (Catalytic Decomp) Oxime->Metal AVOID Oxidizer Oxidizers (Fire/Explosion) Oxime->Oxidizer AVOID Safe Solid Organic Waste (Non-Halogenated) Oxime->Safe SEGREGATE TO

Figure 1: Chemical incompatibility map.[1] The oxime must be isolated from reaction promoters to prevent runaway decomposition.

Disposal Procedures

Select the procedure based on the physical state of the waste.

Scenario A: Solid Waste (Pure Compound)

Most common scenario for expired reagents.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent shrapnel in case of over-pressurization, though amber glass is acceptable if secondary containment is used.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Toxic."[1]

    • Constituents: "this compound (100%)."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Packing:

    • Do not compact the powder. Friction can generate localized heat.

    • Leave 10% headspace in the container.

  • Disposal Path: Tag for High-Temperature Incineration .

Scenario B: Solution Waste (Reaction Mixtures)

Common in organic synthesis workflows.[1]

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the oxime. (e.g., Ethanol, Methanol, Ethyl Acetate are safe).

    • Warning: If dissolved in Acetone , be aware that acetone oxime exchange can occur, though this is generally stable.

  • pH Check: Verify the solution is Neutral (pH 6-8) .

    • If Acidic:[1][2] Carefully neutralize with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container. Do not dispose of acidic oxime solutions. 
      
  • Container: HDPE or Amber Glass solvent waste carboy.

  • Labeling: "Flammable Liquid, Toxic (Contains Oximes)."

Scenario C: Old/Crystallized Bottles

High Risk Scenario.[1]

If you encounter an old bottle with crystal formation around the cap or changes in color (darkening indicates oxidation/decomposition):

  • Do NOT open the bottle. Friction on the cap threads could trigger decomposition if the material has become shock-sensitive.

  • Remote Handling: Move the bottle to a fume hood using tongs or a safety carrier.

  • Tagging: Label as "Potentially Shock Sensitive / Reactive."

  • Contact EHS: Request immediate specialist pick-up for reactive stabilization.[1]

Regulatory Compliance (RCRA)

In the United States, this material falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code Determination:

    • Listed Waste: Not specifically listed (Not P- or U-listed).

    • Characteristic Waste:

      • Ignitability (D001): Applicable if in a flammable solvent.[1]

      • Reactivity (D003): Conservative approach recommended. While not a standard explosive, the thermal instability of oximes often warrants management as a "Reactive" solid to ensure incineration facilities handle it with care.

      • Toxicity: Manage as toxic.

Recommended Waste Profile:

  • Profile Name: Organic Solid, Toxic, N.O.S. (Contains this compound).[1][3][4][5][6]

  • Disposal Method Code: Incineration (Fuel Blending is acceptable for solutions).[1]

Emergency Response Workflow

Spill Cleanup (Solid):

  • Isolate: Evacuate immediate area.

  • PPE: Nitrile gloves (double gloved), N95 dust mask or P100 respirator, safety goggles.

  • Action:

    • Avoid dry sweeping (dust explosion risk).[1]

    • Cover spill with wet paper towels (water or inert oil) to suppress dust.[1]

    • Scoop into a disposable container.

    • Wash surface with soap and water; do not use bleach (hypochlorites can react to form unstable chloro-oximes).[1]

Fire Fighting:

  • Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Warning: Heating causes pressure buildup. Move containers from fire area if safe.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 135408746, this compound. Retrieved from [Link]

  • ResearchGate (2018) . Thermal hazard and safety relief of benzaldehyde oxime. Retrieved from [Link]

  • U.S. Environmental Protection Agency . RCRA Waste Codes and Characterization. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.